Product packaging for Zanamivir(Cat. No.:CAS No. 551942-41-7)

Zanamivir

Cat. No.: B1683542
CAS No.: 551942-41-7
M. Wt: 332.31 g/mol
InChI Key: ARAIBEBZBOPLMB-UFGQHTETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zanamivir is a member of guanidines. It has a role as an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor and an antiviral agent.
A guanido-neuraminic acid that is used to inhibit neuraminidase.
This compound is a Neuraminidase Inhibitor. The mechanism of action of this compound is as a Neuraminidase Inhibitor.
This compound is an inhibitor of the influenza neuraminidase enzyme and is given by inhalation as therapy and prophylaxis against influenza A and B. This compound has not been associated with clinically apparent liver injury, at least when given by inhalation.
This compound is a sialic acid-analogue neuraminidase inhibitor with antiviral activity. Administered into the respiratory tract by aerosol inhalation, this compound selectively binds to and inhibits influenza A and B virus neuraminidase-mediated cleavage of sialic acid residues in host cell membrane-bound glycoprotein receptors for influenza viruses, preventing the release of progeny viruses from host cell surfaces and, so, further viral replication.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and is indicated for viral disease and influenza and has 3 investigational indications.
A guanido-neuraminic acid that is used to inhibit NEURAMINIDASE.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N4O7 B1683542 Zanamivir CAS No. 551942-41-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
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InChI

InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1
Source PubChem
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InChI Key

ARAIBEBZBOPLMB-UFGQHTETSA-N
Source PubChem
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Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N
Source PubChem
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Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N
Source PubChem
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Molecular Formula

C12H20N4O7
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DSSTOX Substance ID

DTXSID0023749
Record name Zanamivir
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Molecular Weight

332.31 g/mol
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Physical Description

Solid
Record name Zanamivir
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Solubility

In water, 18,000 mg/L at 25 °C, 7.31e+00 g/L
Record name ZANAMIVIR
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Color/Form

White to off-white powder

CAS No.

139110-80-8
Record name Zanamivir
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Record name (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
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Record name Zanamivir
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Melting Point

256 °C
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Foundational & Exploratory

Zanamivir's Interaction with Viral Surface Glycoproteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core interaction between the antiviral drug Zanamivir and viral surface glycoproteins, with a primary focus on the neuraminidase (NA) of the influenza virus. This document provides a comprehensive overview of the molecular mechanisms, quantitative binding data, and detailed experimental protocols relevant to the study of this critical antiviral agent.

Introduction: The Mechanism of this compound Action

This compound is a potent and specific inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1] Neuraminidase is a crucial surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from glycoconjugates.[1][2] this compound, a structural analog of sialic acid, binds to the highly conserved active site of the neuraminidase enzyme, preventing it from carrying out its function.[1][3] This inhibition leads to the aggregation of newly formed virus particles on the cell surface, limiting the spread of infection.[2]

The design of this compound was a landmark in structure-based drug design.[3] By analyzing the three-dimensional structure of the neuraminidase active site, researchers identified key amino acid residues involved in substrate binding.[4] This knowledge allowed for the rational design of a transition-state analog inhibitor with high affinity and specificity for the viral enzyme.[3]

Molecular Interaction of this compound with Neuraminidase

The high-affinity binding of this compound to the neuraminidase active site is mediated by a network of hydrogen bonds and ionic interactions with conserved amino acid residues.[5] The guanidino group of this compound, which replaces the hydroxyl group of sialic acid, forms a salt bridge with the conserved glutamic acid residue at position 119 (E119) and also interacts with aspartic acid at position 151 (D151) and glutamic acid at position 227 (E227).[5][6] The carboxylate group of this compound interacts with three highly conserved arginine residues: R118, R292, and R371.[5] The glycerol side chain forms hydrogen bonds with glutamic acid at position 276 (E276).[5]

Diagram of this compound Binding to the Neuraminidase Active Site

Zanamivir_Binding cluster_this compound This compound cluster_NA Neuraminidase Active Site This compound This compound Guanidino Guanidino Group Carboxylate Carboxylate Group Glycerol Glycerol Side Chain E119 E119 Guanidino->E119 Ionic Interaction D151 D151 Guanidino->D151 H-bond E227 E227 Guanidino->E227 H-bond R118 R118 Carboxylate->R118 Ionic Interaction R292 R292 Carboxylate->R292 Ionic Interaction R371 R371 Carboxylate->R371 Ionic Interaction E276 E276 Glycerol->E276 H-bond

Caption: this compound's interactions with key neuraminidase active site residues.

Quantitative Data on this compound-Neuraminidase Interaction

The inhibitory activity of this compound is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. Binding affinity is also described by the inhibition constant (Ki) and the dissociation constant (Kd).

IC50 Values of this compound Against Various Influenza Strains

The susceptibility of different influenza virus strains to this compound can vary. The following table summarizes representative IC50 values for this compound against a range of influenza A and B viruses.

Influenza Virus Strain/SubtypeNeuraminidase SubtypeMean IC50 (nM)Reference(s)
Influenza A/H1N1N10.76 - 0.92[5][7]
Influenza A/H3N2N21.82 - 2.28[5][7]
Influenza B-2.28 - 4.19[5][7]
Oseltamivir-Resistant H1N1 (H274Y)N11.5[8]
This compound-Resistant A/H3N2 (R292K)N220[8]
This compound-Resistant Influenza B (R152K)-100 - 750[8]
Binding Affinity of this compound for Neuraminidase

Surface plasmon resonance (SPR) is a powerful technique for measuring the binding kinetics and affinity of drug-target interactions in real-time. The following table presents binding affinity data for this compound and wild-type versus a mutant neuraminidase.

NeuraminidaseAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Dissociation Constant (Kd) (nM)Reference(s)
Wild-Type (WT)1.2 x 10⁵2.5 x 10⁻⁴2.1[9][10]
H274Y Mutant1.1 x 10⁵2.7 x 10⁻⁴2.5[9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's interaction with viral neuraminidase. The following sections provide outlines for key experimental protocols.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay is widely used to determine the IC50 of neuraminidase inhibitors.[11] It relies on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product (4-methylumbelliferone).

Materials:

  • Influenza virus stock

  • This compound stock solution

  • MUNANA substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., NaOH in ethanol)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Virus Titration: Perform a serial dilution of the virus stock to determine the optimal concentration that yields a linear fluorescent signal over time.

  • Inhibitor Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the diluted virus to wells containing the serially diluted this compound or control (buffer only).

  • Pre-incubation: Incubate the plate to allow the inhibitor to bind to the neuraminidase.

  • Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for Neuraminidase Inhibition Assay

NI_Assay_Workflow start Start virus_titration Virus Titration start->virus_titration inhibitor_dilution Inhibitor Dilution start->inhibitor_dilution assay_setup Assay Setup in 96-well Plate virus_titration->assay_setup inhibitor_dilution->assay_setup pre_incubation Pre-incubation assay_setup->pre_incubation substrate_addition Add MUNANA Substrate pre_incubation->substrate_addition incubation Incubation at 37°C substrate_addition->incubation stop_reaction Stop Reaction incubation->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence data_analysis Data Analysis (IC50 determination) read_fluorescence->data_analysis end End data_analysis->end

Caption: A streamlined workflow for the fluorescence-based neuraminidase inhibition assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding and dissociation between an analyte (neuraminidase) and a ligand (this compound) immobilized on a sensor chip.[9][10]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • This compound (or a derivative for immobilization)

  • Purified neuraminidase

  • Running buffer

Procedure:

  • Ligand Immobilization: Covalently immobilize this compound (or a suitable derivative) onto the sensor chip surface. This typically involves activating the carboxyl groups on the chip surface with EDC/NHS, followed by the injection of the ligand.

  • Analyte Injection: Inject a series of concentrations of purified neuraminidase over the sensor surface.

  • Association Phase: Monitor the increase in the SPR signal (measured in response units, RU) as the neuraminidase binds to the immobilized this compound.

  • Dissociation Phase: After the injection, flow running buffer over the surface and monitor the decrease in the SPR signal as the neuraminidase dissociates from the ligand.

  • Regeneration: Inject a regeneration solution to remove any remaining bound neuraminidase, preparing the surface for the next cycle.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

SPR Experimental Workflow

SPR_Workflow start Start immobilization Immobilize this compound on Sensor Chip start->immobilization analyte_prep Prepare Neuraminidase Dilutions immobilization->analyte_prep injection_cycle Perform Injection Cycle analyte_prep->injection_cycle association Association Phase injection_cycle->association Inject Neuraminidase dissociation Dissociation Phase association->dissociation Inject Buffer regeneration Regeneration dissociation->regeneration regeneration->injection_cycle Next Concentration data_analysis Data Analysis (ka, kd, Kd) regeneration->data_analysis All Concentrations Done end End data_analysis->end

Caption: The sequential steps involved in a typical Surface Plasmon Resonance experiment.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (neuraminidase) in solution. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

  • Isothermal titration calorimeter

  • Purified neuraminidase

  • This compound solution

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze both the neuraminidase and this compound solutions extensively against the same buffer to minimize heat of dilution effects.

  • ITC Experiment Setup: Load the neuraminidase solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the this compound solution into the neuraminidase solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the small heat changes that occur with each injection.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of this compound to neuraminidase. Fit this binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Resistance to this compound

While this compound is effective against a broad range of influenza viruses, the emergence of drug-resistant strains is a concern.[6] Resistance is typically associated with mutations in the neuraminidase gene that alter the amino acid sequence of the active site, thereby reducing the binding affinity of this compound.[6] Common mutations conferring resistance to neuraminidase inhibitors are located in the conserved active site residues. However, mutations that confer high-level resistance to this compound are less common than those for other neuraminidase inhibitors like oseltamivir, and often come at a cost to viral fitness.[6]

Conclusion

The interaction between this compound and influenza neuraminidase is a well-characterized example of successful structure-based drug design. A detailed understanding of the molecular interactions, binding kinetics, and mechanisms of resistance is essential for the continued development of effective antiviral therapies and for monitoring the evolution of influenza viruses. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this critical drug-target interaction.

References

An In-depth Technical Guide on the Theoretical Binding Models of Zanamivir to Neuraminidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical binding models of Zanamivir to its target, the influenza virus neuraminidase. It delves into the molecular interactions, thermodynamics, and kinetics that govern this crucial drug-target engagement. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the mechanism of action of this important antiviral agent.

Molecular Interactions in the Neuraminidase Active Site

This compound is a potent inhibitor of influenza neuraminidase, designed as a transition-state analog of the natural substrate, sialic acid. Its efficacy is rooted in a network of highly specific and strong interactions with the conserved active site residues of the enzyme.

The binding of this compound is primarily mediated by a series of hydrogen bonds and salt bridges. The positively charged guanidino group of this compound plays a pivotal role, forming strong electrostatic interactions with the negatively charged side chains of Glu119 and Glu227 , and also interacting with Asp151 . The carboxylate group of this compound is stabilized by interactions with a triad of arginine residues: Arg118 , Arg292 , and Arg371 . Further hydrogen bonds are formed between the glycerol side chain of this compound and Glu276 , as well as between the acetamido group and Arg152 .[1][2]

A detailed analysis of the this compound-neuraminidase complex through X-ray crystallography and molecular dynamics simulations has revealed the precise geometry of these interactions. For instance, the distance between the 9-amino nitrogen atom of a this compound analog and the carboxylate oxygen of Glu276 has been observed to be approximately 2.66 to 2.75 Å.[2]

The following table summarizes the key interacting residues and their roles in this compound binding:

Neuraminidase ResidueThis compound Functional GroupType of Interaction
Arg118CarboxylateSalt Bridge / Hydrogen Bond
Glu119GuanidinoSalt Bridge / Hydrogen Bond
Asp151GuanidinoSalt Bridge / Hydrogen Bond
Arg152AcetamidoHydrogen Bond
Glu227GuanidinoSalt Bridge / Hydrogen Bond
Arg292CarboxylateSalt Bridge / Hydrogen Bond
Glu276Glycerol side chainHydrogen Bond
Arg371CarboxylateSalt Bridge / Hydrogen Bond

Quantitative Analysis of this compound-Neuraminidase Binding

The affinity and kinetics of this compound binding to neuraminidase have been quantified using various biophysical techniques. These studies provide crucial data for understanding the potency of the inhibitor and the impact of mutations on its efficacy.

Binding Affinity and Kinetics

Surface Plasmon Resonance (SPR) has been employed to measure the association (ka) and dissociation (kd) rate constants of this compound binding to both wild-type and mutant neuraminidase. These values are then used to calculate the equilibrium dissociation constant (Kd), a measure of binding affinity.

NeuraminidaseLigandka (M⁻¹s⁻¹)kd (s⁻¹)Kd (nM)IC50 (nM)Reference
Wild-typeThis compound---0.26[3]
H274Y MutantThis compound---0.44[3]
Wild-typeThis compound---2.16[4]
H274Y MutantThis compound---2.42[4]
Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique for elucidating the thermodynamic driving forces behind molecular interactions. It directly measures the heat change (ΔH) upon binding, allowing for the determination of the binding constant (Ka, and its inverse, Kd), and the entropy change (ΔS). While specific ITC data for this compound binding to neuraminidase is not extensively published, the general principles of such an analysis are crucial for a complete understanding of the binding model. A typical ITC experiment provides the following parameters:

Thermodynamic ParameterDescription
ΔH (Enthalpy Change) The heat absorbed or released upon binding. A negative ΔH indicates an exothermic reaction, often driven by the formation of favorable interactions like hydrogen bonds and van der Waals contacts.
ΔS (Entropy Change) The change in the randomness or disorder of the system upon binding. A positive ΔS is favorable and can be driven by the release of ordered solvent molecules from the binding interface.
ΔG (Gibbs Free Energy Change) The overall energy change of the binding event, calculated from ΔH and ΔS (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous binding process.
Kd (Dissociation Constant) A measure of the binding affinity, calculated from ΔG (ΔG = RTln(Kd)). A lower Kd value indicates a higher binding affinity.

Experimental Protocols

Surface Plasmon Resonance (SPR)

This protocol outlines a general procedure for analyzing the binding kinetics of this compound to neuraminidase using SPR.

Objective: To determine the association (ka) and dissociation (kd) rate constants and the equilibrium dissociation constant (Kd) for the this compound-neuraminidase interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • This compound derivative with a functional group for immobilization (e.g., containing a primary amine)

  • Purified neuraminidase (wild-type and/or mutants)

  • Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine)

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Sensor Chip Preparation: The sensor chip surface is activated using a mixture of NHS and EDC.

  • Ligand Immobilization: A solution of the this compound derivative is injected over the activated surface. The primary amine on the this compound derivative will covalently bind to the activated carboxymethyl groups on the sensor chip surface. The desired immobilization level should be optimized to avoid mass transport limitations.

  • Deactivation: Any remaining active esters on the surface are deactivated by injecting a solution of ethanolamine.

  • Analyte Injection: A series of concentrations of purified neuraminidase (analyte) are injected over the immobilized this compound surface at a constant flow rate. The binding of neuraminidase to this compound is monitored in real-time as a change in the SPR signal (measured in Response Units, RU).

  • Dissociation: After the association phase, running buffer is flowed over the chip to monitor the dissociation of the neuraminidase from the immobilized this compound.

  • Regeneration: A regeneration solution (e.g., a low pH buffer or high salt concentration) is injected to remove the bound neuraminidase, preparing the surface for the next injection cycle. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the kinetic parameters (ka and kd). The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.

Isothermal Titration Calorimetry (ITC)

This protocol provides a general framework for determining the thermodynamic parameters of this compound binding to neuraminidase.

Objective: To determine the enthalpy change (ΔH), entropy change (ΔS), and dissociation constant (Kd) of the this compound-neuraminidase interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified neuraminidase

  • This compound

  • Dialysis buffer

Procedure:

  • Sample Preparation: Both the neuraminidase and this compound solutions must be prepared in the same, precisely matched buffer to minimize heats of dilution. Dialysis of the protein against the buffer is highly recommended.

  • Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature. The sample cell is filled with the neuraminidase solution, and the injection syringe is filled with the this compound solution.

  • Titration: A series of small, precise injections of the this compound solution are made into the neuraminidase solution in the sample cell. The heat change associated with each injection is measured.

  • Data Acquisition: The raw data consists of a series of heat-flow peaks corresponding to each injection.

  • Data Analysis: The raw data is integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of this compound to neuraminidase. The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters: the stoichiometry of binding (n), the binding constant (Ka), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.

X-ray Crystallography

This protocol outlines the general steps involved in determining the three-dimensional structure of the this compound-neuraminidase complex.

Objective: To obtain a high-resolution crystal structure of neuraminidase in complex with this compound to visualize the binding interactions at an atomic level.

Materials:

  • Purified neuraminidase

  • This compound

  • Crystallization screens and reagents

  • X-ray diffraction equipment (synchrotron source is often preferred)

Procedure:

  • Complex Formation: Purified neuraminidase is incubated with an excess of this compound to ensure saturation of the active site.

  • Crystallization: The this compound-neuraminidase complex is subjected to a wide range of crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion. This involves mixing the complex solution with a precipitant solution and allowing it to equilibrate, with the goal of forming well-ordered crystals.

  • Crystal Harvesting and Cryo-protection: Once suitable crystals are obtained, they are carefully harvested and soaked in a cryo-protectant solution to prevent ice formation during flash-cooling.

  • Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray spots.

  • Structure Solution and Refinement: The three-dimensional structure is solved using methods such as molecular replacement, using a known neuraminidase structure as a search model. The initial model is then refined against the experimental data to improve its quality and fit to the electron density map. The this compound molecule is then built into the electron density corresponding to the active site.

  • Structure Analysis: The final, refined structure provides detailed information about the binding mode of this compound, including the specific interactions with active site residues and the conformation of the inhibitor.

Visualizations of Binding Models and Workflows

This compound-Neuraminidase Binding Interactions

Zanamivir_Binding cluster_this compound This compound cluster_neuraminidase Neuraminidase Active Site Zanamivir_Guanidino Guanidino Group NA_Glu119 Glu119 Zanamivir_Guanidino->NA_Glu119 Salt Bridge NA_Asp151 Asp151 Zanamivir_Guanidino->NA_Asp151 Salt Bridge NA_Glu227 Glu227 Zanamivir_Guanidino->NA_Glu227 Salt Bridge Zanamivir_Carboxylate Carboxylate Group NA_Arg118 Arg118 Zanamivir_Carboxylate->NA_Arg118 Salt Bridge NA_Arg292 Arg292 Zanamivir_Carboxylate->NA_Arg292 Salt Bridge NA_Arg371 Arg371 Zanamivir_Carboxylate->NA_Arg371 Salt Bridge Zanamivir_Glycerol Glycerol Side Chain NA_Glu276 Glu276 Zanamivir_Glycerol->NA_Glu276 H-Bond Zanamivir_Acetamido Acetamido Group NA_Arg152 Arg152 Zanamivir_Acetamido->NA_Arg152 H-Bond

Caption: Key interactions between this compound and neuraminidase active site residues.

Experimental Workflow for SPR Analysis

SPR_Workflow A Sensor Chip Activation (NHS/EDC) B This compound Immobilization A->B C Surface Deactivation (Ethanolamine) B->C D Neuraminidase Injection (Analyte) C->D E Dissociation D->E F Surface Regeneration E->F G Data Analysis (ka, kd, Kd) E->G F->D Next Concentration SBDD_Logic A Neuraminidase Structure (X-ray/NMR) B Active Site Identification A->B C Sialic Acid Binding Mode B->C D Transition State Hypothesis C->D E This compound Design (Transition-State Analog) D->E F Synthesis & In Vitro Testing E->F G Lead Optimization F->G G->E Iterative Improvement H Clinical Candidate (this compound) G->H

References

Methodological & Application

Application Notes and Protocols for Zanamivir Neuraminidase Inhibition Kinetics Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the inhibitory kinetics of Zanamivir against influenza neuraminidase using a fluorescence-based assay. This method is crucial for assessing viral susceptibility to neuraminidase inhibitors and for the development of new antiviral drugs.

Introduction

Influenza virus neuraminidase (NA) is a critical enzyme that facilitates the release of progeny virions from infected host cells, thus promoting the spread of the virus.[1][2] this compound is a potent and specific inhibitor of influenza NA and a cornerstone of antiviral therapy.[3] Monitoring the susceptibility of circulating influenza strains to this compound is essential for public health surveillance.[4][5][6] The most widely used method for this is the neuraminidase inhibition (NI) assay, which measures the concentration of the inhibitor required to reduce the enzymatic activity of NA by 50% (IC50).[4][5] This protocol details a fluorescence-based NI assay, a sensitive and reliable method for determining the inhibitory kinetics of this compound.[4][5][6][7]

Principle of the Assay

The fluorescence-based neuraminidase inhibition assay utilizes a synthetic substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[4][5] In the presence of active neuraminidase, MUNANA is cleaved to release a fluorescent product, 4-methylumbelliferone (4-MU). The fluorescence intensity of 4-MU is directly proportional to the neuraminidase activity. By measuring the reduction in fluorescence in the presence of varying concentrations of this compound, the IC50 value can be determined.[4][5]

Materials and Reagents

Reagent/MaterialSupplier/Preparation
This compoundCommercially available
Influenza Virus StockLaboratory-prepared or from a reference center
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)Commercially available
Assay Buffer32.5 mM MES (pH 6.5), 4 mM CaCl2
Stop Solution0.14 M NaOH in 83% ethanol (freshly prepared)
96-well black microplatesFor fluorescence assays
FluorometerWith excitation and emission wavelengths of ~365 nm and ~450 nm, respectively
IncubatorSet to 37°C
Multichannel Pipettes

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in ultrapure water. The exact concentration will depend on the expected IC50 values.

  • Working Solutions of this compound: Prepare a series of 2-fold or 10-fold serial dilutions of the this compound stock solution in the assay buffer. The final concentrations should span a range that will encompass the IC50 value.

  • MUNANA Substrate Solution: Prepare a working solution of MUNANA in the assay buffer. A common final concentration in the assay is 100 µM.[1]

  • Virus Dilution: The influenza virus stock needs to be diluted in the assay buffer to a concentration that gives a linear enzymatic reaction over the incubation time. This is determined by performing a virus titration assay.

Virus Titration (Determination of Optimal Virus Dilution)

Before performing the inhibition assay, it is crucial to determine the optimal dilution of the virus stock.

  • Prepare serial dilutions of the virus stock in the assay buffer.

  • Add a fixed volume of each virus dilution to the wells of a 96-well black microplate.

  • Initiate the reaction by adding the MUNANA substrate solution to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Plot the relative fluorescence units (RFU) against the virus dilution.

  • Select a virus dilution that results in a high signal-to-noise ratio (typically >10) and is within the linear range of the assay for the inhibition assay.

Neuraminidase Inhibition Assay
  • Add 25 µL of assay buffer to the "no virus" control wells.

  • Add 25 µL of the diluted virus to all other wells.

  • Add 25 µL of the different this compound dilutions to the test wells. Add 25 µL of assay buffer to the "virus control" (no inhibitor) wells.

  • Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution to all wells.

  • Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase.[2]

  • Stop the reaction by adding 100 µL of the stop solution.

  • Measure the fluorescence intensity (RFU) using a fluorometer.

Data Analysis

  • Subtract Background Fluorescence: Subtract the average RFU of the "no virus" control wells from the RFU of all other wells.

  • Calculate Percent Inhibition: Calculate the percentage of neuraminidase inhibition for each this compound concentration using the following formula:

    % Inhibition = [1 - (RFU of test well / RFU of virus control well)] x 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the neuraminidase activity.[4][5]

Quantitative Data Summary

The following table provides a summary of typical IC50 values for this compound against different influenza virus strains as reported in the literature. These values can serve as a reference for experimental results.

Influenza Virus StrainIC50 Range (nM)Reference
Influenza A (H1N1)0.64 - 7.9[3]
Influenza A (H3N2)Varies
Influenza BVaries
Oseltamivir-resistant strainsVaries, may show reduced susceptibility[8]

Note: IC50 values can vary depending on the specific virus isolate, assay conditions, and laboratory.[9]

Visualizations

Signaling Pathway of Neuraminidase Action and Inhibition

Neuraminidase_Inhibition cluster_0 Neuraminidase Enzymatic Reaction cluster_1 Inhibition by this compound MUNANA MUNANA (Substrate) NA Neuraminidase (Enzyme) MUNANA->NA Binds to active site Product 4-Methylumbelliferone (Fluorescent Product) NA->Product Sialic_Acid N-acetylneuraminic acid NA->Sialic_Acid Inactive_Complex Neuraminidase-Zanamivir Complex (Inactive) NA->Inactive_Complex This compound This compound (Inhibitor) This compound->NA Competitively binds to active site

Caption: Mechanism of neuraminidase action and its inhibition by this compound.

Experimental Workflow for Neuraminidase Inhibition Assay

NI_Assay_Workflow start Start prep_reagents Prepare Reagents (this compound dilutions, Virus, MUNANA) start->prep_reagents add_virus Add Virus to Plate prep_reagents->add_virus add_inhibitor Add this compound Dilutions add_virus->add_inhibitor pre_incubation Pre-incubate (30 min) add_inhibitor->pre_incubation add_substrate Add MUNANA Substrate pre_incubation->add_substrate incubation Incubate at 37°C (60 min) add_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction read_fluorescence Read Fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_fluorescence data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) read_fluorescence->data_analysis end End data_analysis->end

Caption: Step-by-step workflow of the neuraminidase inhibition assay.

Logical Relationship for IC50 Determination

IC50_Determination raw_data Raw Fluorescence Data (RFU) percent_inhibition Calculate Percent Inhibition raw_data->percent_inhibition plot Plot % Inhibition vs. Log [this compound] percent_inhibition->plot log_concentration Logarithm of this compound Concentration log_concentration->plot curve_fit Non-linear Regression (Sigmoidal Dose-Response) plot->curve_fit ic50 IC50 Value curve_fit->ic50

Caption: Logical flow for the determination of the IC50 value.

References

Application Notes and Protocols for In Vitro Antiviral Activity Assay of Zanamivir

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mechanism of Action of Zanamivir

This compound is a structural analog of sialic acid, the natural substrate for the neuraminidase enzyme. It binds to the active site of neuraminidase with high affinity, competitively inhibiting its enzymatic activity.[8] This inhibition prevents the cleavage of sialic acid residues on the host cell surface, leading to the aggregation of newly formed virus particles on the cell surface and preventing their release to infect neighboring cells.[2][5][6]

G cluster_virus_lifecycle Influenza Virus Life Cycle Entry 1. Virus Entry (Hemagglutinin mediated) Replication 2. Viral Replication (in Host Cell Nucleus) Entry->Replication Assembly 3. Viral Assembly Replication->Assembly Budding 4. Virus Budding Assembly->Budding Release 5. Virus Release (Neuraminidase mediated) Budding->Release Infection 6. Infection of New Cells Release->Infection Inhibition Inhibition Release->Inhibition This compound This compound This compound->Inhibition

Mechanism of Action of this compound.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity of this compound

The antiviral activity and cytotoxicity of this compound are typically evaluated by determining the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of the compound's therapeutic window.[9][10]

Influenza Virus StrainCell LineIC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Influenza A/H1N1MDCK0.92>100>108,695[11]
Influenza A/H3N2MDCK2.28>100>43,860[11]
Influenza BMDCK4.19>100>23,866[11]
Influenza A/H5N1MDCK~5589.1~117,820[12]

Note: IC50 and CC50 values can vary depending on the specific virus strain, cell line, and assay conditions used.

Experimental Protocols

A crucial aspect of evaluating any antiviral compound is to first determine its cytotoxicity to the host cells. This ensures that the observed antiviral effect is not due to the compound killing the host cells. Following the cytotoxicity assessment, various assays can be employed to measure the specific antiviral activity of the compound.

G Start Start Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Antiviral 2. Antiviral Activity Assays Cytotoxicity->Antiviral NA_Inhibition 2a. Neuraminidase Inhibition Assay Antiviral->NA_Inhibition Plaque_Reduction 2b. Plaque Reduction Assay Antiviral->Plaque_Reduction TCID50_Assay 2c. Virus Yield Reduction Assay (TCID50) Antiviral->TCID50_Assay Data_Analysis 3. Data Analysis (IC50, CC50, SI Calculation) NA_Inhibition->Data_Analysis Plaque_Reduction->Data_Analysis TCID50_Assay->Data_Analysis

General Experimental Workflow.
Cytotoxicity Assay Protocol (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[1][13][14]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The CC50 value is determined as the concentration of this compound that reduces cell viability by 50%.

Neuraminidase (NA) Inhibition Assay (Fluorescence-based)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of influenza neuraminidase.[15][16][17]

Materials:

  • Influenza virus stock

  • This compound

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., NaOH in ethanol)

  • 96-well black plates

  • Fluorometer

Procedure:

  • Virus Dilution: Dilute the influenza virus stock in assay buffer to a concentration that gives a linear fluorescent signal over the assay time.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well black plate, add 25 µL of the diluted virus to each well. Then add 25 µL of the this compound dilutions. Include virus-only (no inhibitor) and buffer-only (no virus) controls.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow this compound to bind to the neuraminidase.

  • Substrate Addition: Add 50 µL of MUNANA substrate to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of stop solution.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the virus-only control. The IC50 value is the concentration of this compound that inhibits 50% of the neuraminidase activity.

Plaque Reduction Assay

This assay measures the ability of this compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.[11][18][19]

Materials:

  • MDCK cells

  • Influenza virus stock

  • This compound

  • Minimum Essential Medium (MEM)

  • TPCK-treated trypsin

  • Agarose or Avicel overlay

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed MDCK cells into 6-well plates and grow to a confluent monolayer.

  • Virus Dilution and Infection: Prepare serial dilutions of the influenza virus. Infect the MDCK cell monolayers with 100-200 plaque-forming units (PFU) of the virus for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and wash the cells with PBS. Overlay the cells with an agarose or Avicel medium containing various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the untreated virus control. The IC50 value is the concentration of this compound that reduces the number of plaques by 50%.

Virus Yield Reduction Assay (TCID50)

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound. The 50% Tissue Culture Infectious Dose (TCID50) is the virus dilution that causes a cytopathic effect (CPE) in 50% of the infected cell cultures.[20][21]

Materials:

  • MDCK cells

  • Influenza virus stock

  • This compound

  • MEM with TPCK-treated trypsin

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate and grow to 90-100% confluency.

  • Infection and Treatment: Infect the cells with a standardized amount of influenza virus (e.g., 100 TCID50) in the presence of serial dilutions of this compound.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • CPE Observation: Observe the cells daily for the presence of cytopathic effect (CPE), such as cell rounding and detachment.

  • Endpoint Determination: After the incubation period, determine the viral titer in the supernatant of each well by performing a TCID50 assay.

  • TCID50 Calculation: To determine the TCID50 of the virus produced, collect the supernatant from each well. Prepare 10-fold serial dilutions of the supernatant and add them to a fresh 96-well plate of confluent MDCK cells. After incubation, score each well for the presence or absence of CPE. The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method.

  • Data Analysis: The reduction in virus yield is calculated by comparing the TCID50 of the virus from this compound-treated wells to that from untreated wells. The IC50 is the concentration of this compound that reduces the virus yield by 50%.

References

Application Note: Optimization of Cell-Based Assays for Zanamivir Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zanamivir is a potent and specific inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1][2] By binding to the active site of the NA protein, this compound prevents the cleavage of sialic acid residues on the host cell surface, which is a critical step for the release of newly formed virus particles.[3][4] This mechanism effectively halts the spread of the virus to other cells.[2][3] Accurate and reproducible measurement of this compound's antiviral activity is crucial for research, drug development, and surveillance of potential resistance. This document provides detailed protocols and optimization guidelines for key cell-based assays used to determine the efficacy of this compound.

Mechanism of Action: this compound

This compound is a structural analog of sialic acid that competitively inhibits the influenza neuraminidase enzyme.[3] The enzyme's function is to cleave terminal sialic acid residues from glycoconjugates on the surface of infected cells, facilitating the release of progeny virions. By blocking this process, this compound causes newly synthesized viruses to aggregate at the cell surface, preventing their release and subsequent infection of other cells.[2][3]

Caption: this compound blocks the viral neuraminidase enzyme, preventing the release of new virus particles.

Core Principles of Assay Optimization

Optimizing assay conditions is critical for generating reliable and reproducible data. Key parameters must be empirically determined for each specific cell line, virus strain, and assay format.

Key Optimization Parameters:

  • Cell Line Selection: The choice of cell line is fundamental. Madin-Darby Canine Kidney (MDCK) cells are most commonly used for influenza virus propagation and antiviral testing due to their high susceptibility.[5][6] Other lines like Vero or A549 cells can also be used.[5][7] Modified cell lines, such as MDCK-SIAT1 which overexpresses human-like α2-6-linked sialic acid receptors, can enhance the growth of human influenza viruses.[5]

  • Virus Titration: An accurate determination of the viral titer, typically expressed as the 50% Tissue Culture Infectious Dose (TCID50) or Plaque Forming Units (PFU/mL), is essential before performing any antiviral assay.[8][9] This ensures that a consistent and appropriate amount of virus is used in each experiment.

  • Multiplicity of Infection (MOI): The MOI, or the ratio of infectious virus particles to cells, significantly influences infection dynamics.[10][11] High MOIs can lead to rapid cell death and may not be suitable for assessing multi-cycle replication inhibitors, while low MOIs are ideal for observing the protective effects of a compound over several replication cycles.[10][12] The optimal MOI should be determined empirically to achieve a desired level of infection or cytopathic effect within the assay timeframe.[13]

  • Incubation Time: The duration of the assay must be long enough to observe a clear endpoint (e.g., significant cytopathic effect or plaque formation) in the untreated virus control wells, but not so long that the uninfected control cells begin to lose viability.[7]

  • Assay Endpoint: The method used to quantify viral activity or its inhibition is a critical choice. Common endpoints include direct measurement of neuraminidase activity, visual scoring of virus-induced cytopathic effect (CPE), counting of viral plaques, or quantitative measurement of cell viability using colorimetric (MTT, MTS) or luminescent (ATP-based) reagents.[14][15][16]

G start Start select_materials 1. Select Cell Line & Virus Strain start->select_materials titer_virus 2. Determine Viral Titer (TCID50 or PFU) select_materials->titer_virus optimize_moi 3. Optimize MOI titer_virus->optimize_moi optimize_time 4. Optimize Incubation Time optimize_moi->optimize_time select_readout 5. Select Readout Method (e.g., CPE, NA Activity, Viability) optimize_time->select_readout validate 6. Validate Assay (Z'-factor, S/B Ratio) select_readout->validate screen 7. Perform Efficacy Testing validate->screen end End screen->end

Caption: A stepwise workflow is essential for robust antiviral assay development and optimization.

Protocols for this compound Efficacy Testing

Neuraminidase (NA) Inhibition Assay (Fluorescence-Based)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of viral neuraminidase. It is highly specific and is the most widely used method for monitoring susceptibility to NA inhibitors.[14]

Protocol:

  • Virus Dilution: Dilute the virus stock in assay buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5) to a concentration that yields a linear fluorescent signal over the incubation period. This must be predetermined in an NA activity assay.[14]

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. A typical starting concentration is 300 µM, serially diluted 2-fold or 3-fold.[14]

  • Assay Plate Setup: In a 96-well black microplate, add 50 µL of the diluted virus to wells. Add 50 µL of each this compound dilution. Include virus-only (no inhibitor) and buffer-only (no virus) controls.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the NA enzyme.

  • Substrate Addition: Add 50 µL of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) to all wells. A final concentration of 100 µM is common.[17]

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Stop Reaction: Stop the reaction by adding 100 µL of a stop solution (e.g., 0.2 M Na2CO3, pH 11.5).[17]

  • Read Fluorescence: Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[17]

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the virus-only control. Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve using non-linear regression.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of this compound to protect cells from the destructive effects of viral replication.[18] The endpoint can be assessed visually or quantified using a cell viability reagent.

Protocol:

  • Cell Seeding: Seed MDCK cells into a 96-well clear-bottom plate at a density of 2 x 10^4 cells per well and incubate for 24 hours at 37°C with 5% CO2 to form a confluent monolayer.[18]

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in virus growth medium (e.g., DMEM with 1 µg/mL TPCK-trypsin and 0.2% BSA).[18] Dilute the influenza virus stock to a predetermined MOI (e.g., 0.01) that causes 80-100% CPE in 48-72 hours.

  • Infection and Treatment: Remove the growth medium from the cells. Add 100 µL of the virus dilution to all wells except the cell-only controls. After a 1-2 hour adsorption period, remove the virus inoculum.[19]

  • Add Compound: Add 100 µL of the serially diluted this compound to the appropriate wells. Add medium only to the virus control and cell control wells.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the virus control wells.[18]

  • Quantify Cell Viability:

    • Visual: Score the CPE in each well using a microscope.

    • Quantitative: Use a cell viability assay. For example, add a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[20][21] Incubate according to the manufacturer's instructions and read the luminescence.

  • Data Analysis: Calculate the percentage of cell protection for each this compound concentration relative to the cell and virus controls. Determine the 50% effective concentration (EC50) from a dose-response curve.

G start Start seed_cells 1. Seed MDCK Cells (96-well plate) start->seed_cells incubate_24h 2. Incubate 24h (form monolayer) seed_cells->incubate_24h prepare_reagents 3. Prepare this compound Dilutions & Virus Inoculum (at optimal MOI) incubate_24h->prepare_reagents infect_cells 4. Infect Cells (1-2h) prepare_reagents->infect_cells add_compound 5. Add this compound Dilutions infect_cells->add_compound incubate_48h 6. Incubate 48-72h add_compound->incubate_48h quantify 7. Quantify CPE / Cell Viability (e.g., ATP Assay) incubate_48h->quantify analyze 8. Calculate EC50 quantify->analyze end End analyze->end

Caption: Workflow for a quantitative Cytopathic Effect (CPE) Inhibition Assay.

Plaque Reduction Assay (PRA)

The PRA is considered a gold standard for determining antiviral efficacy.[22] It measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection and spread.

Protocol:

  • Cell Seeding: Seed MDCK cells in 6-well plates to achieve a confluent monolayer on the day of infection.[19]

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. Dilute the virus stock to a concentration that will yield approximately 20-50 plaques per well.[19]

  • Infection: Wash the cell monolayers with PBS. Inoculate the cells with 300 µL of the virus dilution and allow it to adsorb for 1 hour at 37°C.[23]

  • Overlay: After adsorption, remove the inoculum and overlay the monolayer with 2 mL of an overlay medium (e.g., DMEM containing 0.5% agarose or Avicel) supplemented with TPCK-trypsin and the appropriate concentration of this compound.[22][23]

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-4 days, until plaques are visible.[19]

  • Fix and Stain: Remove the overlay. Fix the cells with a solution like 5% glutaraldehyde.[23] Stain the cells with a crystal violet solution to visualize the plaques.[19]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the IC50 value, which is the concentration that reduces the number of plaques by 50%.[23]

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity and easy comparison.

Table 1: Recommended Cell Lines for Influenza Virus Assays

Cell LineOriginKey CharacteristicsSuitability for this compound Assays
MDCK Madin-Darby Canine KidneyHighly susceptible to a wide range of influenza viruses; forms distinct plaques.[5]High: Gold standard for PRA and CPE assays.
MDCK-SIAT1 Genetically modified MDCKOverexpresses human-like α2-6 sialic acid receptors, enhancing human virus isolation.[5]High: Recommended for human influenza strains.
A549 Human Lung CarcinomaHuman origin, may be more representative of the natural site of infection.Moderate: Can be used, but virus growth and CPE may be less robust than in MDCK cells.[7]
Vero African Green Monkey KidneyUseful for propagating a variety of viruses; often used in vaccine production.[5]Moderate: Susceptible to influenza, but less commonly used than MDCK for primary screening.

Table 2: Example MOI Optimization for CPE Assay (MDCK Cells)

MOI% CPE at 48 hours% CPE at 72 hoursRecommendation
1.0 >95%100%Too high; rapid cell death prevents observation of drug effect.[10]
0.1 ~70%>95%Potentially suitable, but may have a narrow window for analysis.[12]
0.01 ~20%~85%Optimal: Allows for multiple replication cycles and a clear window to measure inhibition.[12]
0.001 <5%~30%Too low; insufficient CPE within a standard assay timeframe.[12]

Table 3: Representative IC50 Values for this compound

Influenza VirusStrain ExampleAssay TypeMean IC50 (nM)Reference
Influenza A(H1N1)pdm09 A/California/07/2009NA Inhibition0.14 - 0.17[24]
Influenza A(H3N2) A/Texas/50/2012NA Inhibition~0.3[24]
Influenza B B/Wisconsin/1/2010NA Inhibition0.26 - 1.2[24]
Influenza A(H5N1) VariousNA InhibitionBroadly Susceptible

(Note: IC50 values can vary significantly based on the specific virus isolate, assay protocol, and laboratory conditions.)

References

Application Notes and Protocols for Zanamivir Plaque Reduction Assay in MDCK Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the antiviral activity of Zanamivir against influenza virus using a plaque reduction assay in Madin-Darby Canine Kidney (MDCK) cells. This assay is a fundamental method for evaluating the efficacy of antiviral compounds by quantifying the reduction in viral plaque formation in the presence of the drug.

Introduction

This compound is a potent and specific inhibitor of the neuraminidase (NA) enzyme of the influenza virus.[1][2][3] The NA enzyme is crucial for the release of newly formed virus particles from the surface of infected cells.[1][2] By blocking the active site of the neuraminidase protein, this compound prevents the cleavage of sialic acid residues, leading to the aggregation of virus particles at the cell surface and preventing their release and subsequent infection of other cells.[1][3][4] The plaque reduction assay in MDCK cells is a widely accepted in vitro method to assess the susceptibility of influenza virus isolates to neuraminidase inhibitors like this compound.

Principle of the Assay

The plaque reduction assay is a functional assay that measures the ability of an antiviral drug to inhibit the cytopathic effect of a virus in a cell culture. MDCK cells, which are highly susceptible to influenza virus infection, are grown to a confluent monolayer. The cells are then infected with a known amount of influenza virus in the presence of varying concentrations of this compound. The infected cells are overlaid with a semi-solid medium (e.g., agarose or Avicel) to restrict the spread of the virus to adjacent cells. This results in the formation of localized areas of cell death, known as plaques, which are visible to the naked eye after staining. The number and size of these plaques are inversely proportional to the antiviral activity of the drug. By comparing the number of plaques in treated versus untreated wells, the concentration of this compound that inhibits plaque formation by 50% (IC50) can be determined.

Experimental Protocols

This section provides a detailed methodology for performing a this compound plaque reduction assay in MDCK cells.

Materials and Reagents
  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock (e.g., A/H1N1, A/H3N2, or B strains)

  • This compound powder

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA solution

  • TPCK-treated Trypsin

  • Minimum Essential Medium (MEM), serum-free

  • Agarose or Avicel RC-581

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

  • Glutaraldehyde (5%) or Formalin (10%) for fixing

  • 6-well or 12-well tissue culture plates

  • Sterile water

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation_staining Incubation and Visualization cluster_analysis Data Analysis prep_cells Seed MDCK cells in plates infect Infect MDCK cell monolayer with virus prep_cells->infect prep_drug Prepare serial dilutions of this compound overlay Add semi-solid overlay containing this compound prep_drug->overlay prep_virus Prepare virus inoculum prep_virus->infect adsorb Allow virus adsorption (1 hour) infect->adsorb adsorb->overlay incubate Incubate for 2-3 days for plaque formation overlay->incubate fix Fix cells incubate->fix stain Stain with Crystal Violet fix->stain count Count plaques in each well stain->count calculate Calculate % plaque reduction and IC50 count->calculate

Caption: Experimental workflow for the this compound plaque reduction assay.

Detailed Protocol
  • Cell Culture:

    • One day before the assay, seed MDCK cells into 6-well or 12-well plates at a density that will result in a 95-100% confluent monolayer on the day of infection.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in sterile water (e.g., 10 mM).

    • On the day of the assay, prepare serial dilutions of this compound in serum-free MEM. A suggested concentration range is 0.0001 to 100 µg/mL.[5]

  • Virus Inoculation and Drug Treatment:

    • On the day of the assay, wash the confluent MDCK cell monolayers twice with pre-warmed sterile PBS.

    • Prepare the virus inoculum by diluting the influenza virus stock in serum-free MEM containing TPCK-treated trypsin (final concentration of 2 µg/mL) to a concentration that will yield approximately 50-100 plaques per well.

    • Inoculate the cell monolayers with 300 µL of the virus dilution.[5]

    • Incubate the plates at room temperature for 1 hour to allow for virus adsorption.[5]

  • Overlay Application:

    • Prepare the overlay medium. For an agarose overlay, mix equal volumes of 2x MEM (supplemented with TPCK-trypsin) and 1% molten agarose (cooled to 42°C). For an Avicel overlay, prepare a 1.25% Avicel solution in MEM with TPCK-trypsin.

    • To the prepared overlay medium, add the different concentrations of this compound. Also, prepare a virus control overlay without any drug.

    • After the 1-hour adsorption period, aspirate the virus inoculum and add 2 mL of the overlay medium containing the respective this compound concentrations to each well.

  • Incubation:

    • Allow the overlay to solidify at room temperature.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are clearly visible.

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells by adding 5% glutaraldehyde or 10% formalin to each well and incubating for at least 1 hour at room temperature.[5]

    • Carefully remove the overlay and the fixative solution.

    • Stain the cell monolayer by adding 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration using the following formula:

      • % Plaque Reduction = [(Number of plaques in virus control - Number of plaques in treated well) / Number of plaques in virus control] x 100

    • The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the number of plaques by 50%. This can be determined by plotting the percentage of plaque reduction against the log of the this compound concentration and using a non-linear regression analysis.

Data Presentation

The following tables summarize representative quantitative data from this compound plaque reduction assays against different influenza virus strains in MDCK cells.

Table 1: this compound IC50 Values for Influenza A and B Viruses in MDCK Cells

Influenza Virus StrainThis compound IC50 (nM)Reference
Influenza A (H1N1)1 - 3[6]
Influenza A (H3N2)1 - 3[6]
Influenza B20 - 30[6]

Table 2: Example of Plaque Reduction Data for IC50 Calculation

This compound Concentration (nM)Mean Plaque Count% Plaque Reduction
0 (Virus Control)850%
0.1788.2%
15535.3%
101582.4%
100297.6%
10000100%

Note: The data in Table 2 is hypothetical and for illustrative purposes to demonstrate how to calculate percent plaque reduction.

Mechanism of Action Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting influenza virus replication.

G cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_inhibition Inhibition by this compound Entry 1. Virus Entry Replication 2. Viral Replication & Assembly Entry->Replication Budding 3. Budding of New Virions Replication->Budding Release 4. Release of Progeny Virus Budding->Release This compound This compound Release->Entry Infection of new cells Inhibition Inhibition This compound->Inhibition Neuraminidase Neuraminidase Inhibition->Release Inhibition->Neuraminidase

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Zanamivir Susceptibility Testing of Influenza Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the susceptibility of influenza virus isolates to the neuraminidase inhibitor, Zanamivir. The methodologies outlined are essential for surveillance of antiviral resistance, guiding clinical treatment strategies, and advancing the development of new antiviral compounds. The protocols described herein cover both phenotypic and genotypic approaches to this compound susceptibility testing.

Introduction

This compound is a potent and specific inhibitor of the influenza virus neuraminidase (NA) enzyme, a key glycoprotein on the viral surface that facilitates the release of progeny virions from infected cells. Reduced susceptibility to this compound can arise from amino acid substitutions in the NA protein, potentially compromising the clinical effectiveness of the drug.[1][2][3] Monitoring for this compound resistance is a critical public health function to ensure the continued efficacy of this important antiviral agent.[1][4][5]

This document outlines the two primary methodologies for assessing this compound susceptibility:

  • Phenotypic Assays: These assays directly measure the inhibitory effect of this compound on the enzymatic activity of the viral neuraminidase. The most common method is the neuraminidase inhibition (NI) assay.[6][7][8][9]

  • Genotypic Assays: These methods identify specific genetic mutations in the neuraminidase gene that are known to confer resistance to this compound.[3][10][11]

Phenotypic Susceptibility Testing: Neuraminidase Inhibition (NI) Assay

The NI assay is the gold standard for phenotypic testing and determines the concentration of this compound required to inhibit 50% of the neuraminidase activity (IC50) of a given influenza isolate.[8][11] A significant increase in the IC50 value compared to a reference sensitive strain indicates reduced susceptibility.

Principle

The most widely used NI assay is a fluorescence-based method that utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6][8] When cleaved by the neuraminidase enzyme, MUNANA releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified using a fluorometer. The presence of an effective NA inhibitor like this compound will reduce the cleavage of MUNANA and thus decrease the fluorescent signal.

Experimental Workflow: Fluorescence-Based NI Assay

NI_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Incubation cluster_detection Detection & Analysis Virus_Prep Prepare Virus Dilutions Incubate_Virus_Drug Incubate Virus with this compound Virus_Prep->Incubate_Virus_Drug 50 µL Zanamivir_Prep Prepare this compound Serial Dilutions Zanamivir_Prep->Incubate_Virus_Drug 50 µL Substrate_Prep Prepare MUNANA Substrate Add_Substrate Add MUNANA Substrate Substrate_Prep->Add_Substrate 50 µL Incubate_Virus_Drug->Add_Substrate 45 min at RT Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction 60 min at 37°C Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Read_Fluorescence Read Fluorescence (355nm ex / 460nm em) Stop_Reaction->Read_Fluorescence Calculate_IC50 Calculate IC50 Values Read_Fluorescence->Calculate_IC50

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

Detailed Protocol: Fluorescence-Based NI Assay

Materials and Reagents:

  • Influenza virus isolates (cultured in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs)[8]

  • This compound powder

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)[8]

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • 96-well flat-bottom, black microplates

  • Fluorometer with 355 nm excitation and 460 nm emission filters[6]

Procedure:

  • Virus Preparation:

    • Thaw frozen influenza virus isolates.

    • Prepare serial twofold dilutions of the virus in assay buffer to determine the optimal concentration that yields a linear reaction rate.[6][8]

  • This compound Dilution Series:

    • Prepare a stock solution of this compound in distilled water (e.g., 1 mg/mL).[12]

    • Perform serial dilutions of this compound in assay buffer to create a range of concentrations (e.g., 0 nM to 10,000 nM).

  • Assay Plate Setup:

    • In a 96-well plate, add 50 µL of each this compound dilution to duplicate wells.

    • Add 50 µL of the diluted virus to each well containing the this compound dilutions.

    • Include virus control wells (virus + assay buffer, no this compound) and blank wells (assay buffer only).

    • Gently tap the plate to mix and incubate at room temperature for 45 minutes.[6]

  • Enzymatic Reaction:

    • Prepare the MUNANA substrate solution in assay buffer (e.g., 300 µM).[6]

    • Add 50 µL of the MUNANA solution to all wells.

    • Incubate the plate at 37°C for 60 minutes in a humidified incubator.[6]

  • Fluorescence Reading:

    • Stop the reaction by adding 100 µL of stop solution to each well.[6]

    • Read the fluorescence in a fluorometer at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[6]

Data Analysis and Interpretation:

  • Subtract the average fluorescence of the blank wells from all other readings.

  • Plot the percentage of neuraminidase inhibition against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Fold-Change in IC50 vs. Reference Strain Interpretation of Susceptibility
< 10-foldNormal Inhibition (Susceptible)
10 to 100-foldReduced Inhibition
> 100-foldHighly Reduced Inhibition (Resistant)
Table 1: Interpretation of this compound susceptibility based on the fold-change in IC50 values as recommended by the World Health Organization (WHO).[4]

Genotypic Susceptibility Testing

Genotypic assays are used to detect specific amino acid substitutions in the neuraminidase gene that have been associated with this compound resistance.[10][11] These methods are generally faster than phenotypic assays and can be performed directly on clinical specimens.

Principle

The primary methods for genotypic testing are reverse transcription-polymerase chain reaction (RT-PCR) followed by sequencing of the NA gene.[3][10] Pyrosequencing and single-nucleotide polymorphism (SNP) analysis can also be employed for rapid detection of known resistance mutations.[5][11]

Experimental Workflow: Genotypic Analysis

Genotypic_Workflow cluster_extraction Nucleic Acid Extraction cluster_amplification Amplification & Sequencing cluster_analysis Data Analysis RNA_Extraction Viral RNA Extraction RT_PCR RT-PCR of NA Gene RNA_Extraction->RT_PCR Sequencing Sanger or Pyrosequencing RT_PCR->Sequencing Sequence_Analysis Sequence Analysis Sequencing->Sequence_Analysis Mutation_Detection Identify Resistance Mutations Sequence_Analysis->Mutation_Detection

Caption: Workflow for genotypic analysis of this compound resistance.

Detailed Protocol: NA Gene Sequencing

Materials and Reagents:

  • Viral RNA extraction kit

  • RT-PCR reagents (reverse transcriptase, DNA polymerase, dNTPs)

  • Primers specific for the NA gene of the influenza virus type/subtype

  • PCR purification kit

  • Sequencing reagents

Procedure:

  • Viral RNA Extraction:

    • Extract viral RNA from the influenza isolate or clinical specimen using a commercial kit according to the manufacturer's instructions.

  • RT-PCR:

    • Perform a one-step or two-step RT-PCR to amplify the full-length or a specific region of the NA gene.

    • Use primers designed to amplify the region of the NA gene known to harbor resistance mutations.

  • PCR Product Purification:

    • Purify the PCR product to remove unincorporated primers and dNTPs.

  • Sequencing:

    • Perform Sanger sequencing or pyrosequencing of the purified PCR product.

Data Analysis and Interpretation:

  • Assemble and edit the raw sequence data.

  • Align the obtained NA gene sequence with a reference sequence of a known this compound-sensitive strain.

  • Identify any amino acid substitutions.

  • Compare the identified substitutions with a database of known this compound resistance mutations.

NA Amino Acid Substitution Influenza Virus Type/Subtype Effect on this compound Susceptibility
Q136KA(H1N1)pdm09, A(H3N2)Reduced susceptibility
E119G/D/AA(H3N2), BReduced to highly reduced susceptibility
I223RA(H1N1)pdm09Reduced susceptibility
R292KA(H3N2), A(H7N9)Highly reduced susceptibility
Table 2: Common neuraminidase mutations associated with reduced susceptibility to this compound.[2]

Summary

Both phenotypic and genotypic assays are crucial for monitoring this compound susceptibility in influenza isolates. The NI assay provides a direct measure of the drug's inhibitory activity, while genotypic methods offer a rapid means of detecting known resistance mutations. A comprehensive surveillance program should ideally incorporate both approaches to provide a complete picture of this compound resistance patterns.[1][4][9] These protocols provide a foundation for laboratories to establish and perform reliable this compound susceptibility testing.

References

Application Notes and Protocols for High-Throughput Screening of Novel Zanamivir Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanamivir is a potent and specific inhibitor of the neuraminidase (NA) enzyme of the influenza virus, playing a crucial role in the treatment of influenza A and B infections.[1] The emergence of drug-resistant influenza strains necessitates the continuous development of novel NA inhibitors with improved efficacy and pharmacokinetic profiles. High-throughput screening (HTS) serves as a cornerstone in this endeavor, enabling the rapid evaluation of large chemical libraries for potential lead compounds.

These application notes provide a comprehensive overview and detailed protocols for conducting HTS assays to identify and characterize novel this compound derivatives. The primary method detailed is a fluorescence-based neuraminidase inhibition assay, a robust and widely adopted technique in influenza drug discovery.[2][3]

Principle of the Neuraminidase Inhibition Assay

The fluorescence-based neuraminidase inhibition assay is a biochemical assay that quantifies the enzymatic activity of influenza neuraminidase. The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by a functional neuraminidase enzyme, MUNANA releases the fluorescent product 4-methylumbelliferone (4-MU). The intensity of the fluorescence signal is directly proportional to the neuraminidase activity.

In the presence of an inhibitor, such as a this compound derivative, the enzymatic activity of neuraminidase is impeded, leading to a reduction in the cleavage of MUNANA and a corresponding decrease in fluorescence. The potency of the inhibitor is determined by measuring the concentration required to reduce neuraminidase activity by 50%, known as the half-maximal inhibitory concentration (IC50).[2][3]

Experimental Workflow and Signaling Pathway

The overall experimental workflow for the high-throughput screening of this compound derivatives is depicted below.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library This compound Derivative Library Dispensing Dispense Compounds & Enzyme into 384-well plates Compound_Library->Dispensing NA_Enzyme Influenza Neuraminidase Enzyme NA_Enzyme->Dispensing Substrate MUNANA Substrate Substrate_Addition Add MUNANA Substrate Substrate->Substrate_Addition Incubation1 Pre-incubation Dispensing->Incubation1 Incubation1->Substrate_Addition Incubation2 Incubation Substrate_Addition->Incubation2 Fluorescence_Reading Read Fluorescence (Excitation: 365 nm, Emission: 450 nm) Incubation2->Fluorescence_Reading Data_Normalization Data Normalization Fluorescence_Reading->Data_Normalization IC50_Calculation IC50 Curve Fitting & Calculation Data_Normalization->IC50_Calculation Hit_Identification Hit Identification & Validation IC50_Calculation->Hit_Identification

Figure 1: High-throughput screening workflow for this compound derivatives.

The therapeutic target of this compound and its derivatives is the influenza virus neuraminidase, which plays a critical role in the viral life cycle. The diagram below illustrates the function of neuraminidase in the release of progeny virions from an infected host cell.

neuraminidase_pathway cluster_virus_lifecycle Influenza Virus Life Cycle cluster_inhibition Inhibition by this compound Derivatives Host_Cell Host Cell Progeny_Virions Progeny Virions Budding Host_Cell->Progeny_Virions Virus_Entry Virus Entry & Replication Virus_Entry->Host_Cell Sialic_Acid Sialic Acid Receptors Progeny_Virions->Sialic_Acid HA binds to Virion_Release Virion Release Progeny_Virions->Virion_Release Sialic_Acid->Progeny_Virions Sialic_Acid->Virion_Release Hemagglutinin Hemagglutinin (HA) Neuraminidase Neuraminidase (NA) Neuraminidase->Sialic_Acid cleaves Zanamivir_Derivative This compound Derivative Inhibition Inhibition Zanamivir_Derivative->Inhibition Inhibition->Neuraminidase

Figure 2: Role of Neuraminidase in Influenza Virion Release and its Inhibition.

Detailed Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is optimized for a 384-well plate format suitable for HTS.

4.1. Materials and Reagents

  • Influenza Neuraminidase: Recombinant enzyme from a relevant influenza strain (e.g., A/H1N1, A/H3N2).

  • Assay Buffer: 33 mM MES (2-(N-morpholino)ethanesulfonic acid), 4 mM CaCl₂, pH 6.5.

  • MUNANA Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (Sigma-Aldrich, M8639). Prepare a 10 mM stock solution in DMSO and a working solution of 100 µM in assay buffer.

  • This compound: (Tocris, 4377) as a positive control. Prepare a 10 mM stock in DMSO and serially dilute in assay buffer.

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • Stop Solution: 0.1 M Glycine, pH 10.7, in 25% ethanol.

  • Plates: Black, flat-bottom 384-well plates (e.g., Corning #3571).

  • Instrumentation: Automated liquid handler, plate incubator, and fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm).

4.2. Assay Procedure

  • Compound Plating:

    • Using an automated liquid handler, dispense 200 nL of test compounds (this compound derivatives) and control compounds (this compound and DMSO for negative control) into the appropriate wells of a 384-well plate. This results in a final compound concentration range suitable for IC50 determination (e.g., 10-point, 3-fold serial dilutions starting from 100 µM).

  • Enzyme Addition:

    • Prepare a working solution of influenza neuraminidase in assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

    • Dispense 10 µL of the neuraminidase solution to all wells except for the blank (no enzyme) wells.

  • Pre-incubation:

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are mixed.

    • Incubate the plates at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Substrate Addition and Incubation:

    • Dispense 10 µL of the 100 µM MUNANA working solution to all wells.

    • Centrifuge the plates briefly.

    • Incubate the plates at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Fluorescence Reading:

    • Stop the enzymatic reaction by adding 10 µL of the stop solution to all wells.

    • Read the fluorescence intensity on a plate reader with excitation at 365 nm and emission at 450 nm.

4.3. Data Analysis

  • Data Normalization:

    • Subtract the average fluorescence of the blank (no enzyme) wells from all other wells.

    • The 100% activity control is represented by the DMSO-only wells (no inhibitor).

    • The 0% activity control is represented by a high concentration of the positive control (this compound) that completely inhibits the enzyme.

    • Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_min) / (Fluorescence_max - Fluorescence_min)) where Fluorescence_compound is the fluorescence in the presence of the test compound, Fluorescence_min is the average fluorescence of the 0% activity control, and Fluorescence_max is the average fluorescence of the 100% activity control.

  • IC50 Determination:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each this compound derivative.

Data Presentation: In Vitro Efficacy of this compound and its Derivatives

The following tables summarize the in vitro inhibitory activities of this compound and several of its derivatives against various influenza virus strains.

Table 1: Neuraminidase Inhibition (IC50) of this compound Against Different Influenza Virus Subtypes

Influenza Virus SubtypeNeuraminidase TypeMean IC50 (nM)
A/H1N1N10.92
A/H3N2N22.28
Influenza B-4.19
Data compiled from a study on influenza viruses circulating in France.[4]

Table 2: Comparative Neuraminidase Inhibition (IC50) of this compound and its Derivative Laninamivir (R-125489)

CompoundVirus StrainNeuraminidase TypeIC50 (nM)
This compound A/H1N1N10.751 - 3.62
A/H3N2N20.45 - 2.17
Influenza B-1.98 - 3.69
Laninamivir (R-125489) A/H1N1N11.29 - 5.97
A/H3N2N20.60 - 0.62
Influenza B-2.37 - 3.26
Data compiled from multiple sources.[2][5]

Table 3: In Vitro Antiviral Activity of Novel C4 and C7 Modified this compound Analogs

Compound IDModificationTarget NeuraminidaseIC50 (µM)
This compound -A/WSN/33 (H1N1)0.873
Compound 1 C4-ModificationA/WSN/33 (H1N1)0.670
Compound D26 C4-ModificationH3N20.58
H5N12.72
Compound 9f C1 & C4-ModificationH3N20.013
H5N10.001
H1N10.09
Data compiled from studies on novel this compound derivatives.[1][6][7]

Conclusion

The described high-throughput screening protocol provides a robust and reliable method for the identification and characterization of novel this compound derivatives. The fluorescence-based neuraminidase inhibition assay is highly amenable to automation and offers the sensitivity required for large-scale screening campaigns. The data generated from these assays are critical for establishing structure-activity relationships and guiding the optimization of lead compounds in the development of next-generation influenza therapeutics.

References

Application Notes and Protocols for Molecular Docking Simulation of Zanamivir with Neuraminidase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zanamivir is a potent and specific inhibitor of the neuraminidase enzyme of the influenza virus, playing a crucial role in preventing the release of newly formed virus particles from infected host cells. Understanding the molecular interactions between this compound and neuraminidase is fundamental for the development of new antiviral drugs and for studying drug resistance mechanisms. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This document provides a detailed protocol for performing a molecular docking simulation of this compound with influenza neuraminidase, analyzing the results, and visualizing the interactions.

Data Presentation

The following table summarizes typical quantitative data obtained from a molecular docking simulation of this compound with neuraminidase. These values are indicative and can vary depending on the specific neuraminidase subtype, PDB structure, and docking software used.

ParameterDescriptionTypical ValueReference Software
Binding Affinity The Gibbs free energy of binding (ΔG), indicating the strength of the interaction. More negative values suggest stronger binding.-9 to -11 kcal/molAutoDock Vina, Glide
RMSD Root Mean Square Deviation of the docked ligand conformation compared to a reference (e.g., crystallographic) pose. Lower values indicate better accuracy.< 2.0 ÅAutoDock, PyMOL
Inhibition Constant (Ki) A measure of the inhibitor's potency.Nanomolar (nM) rangeDerived from Binding Affinity

Experimental Protocols

This section outlines the detailed methodology for a molecular docking simulation using commonly available bioinformatics tools.

Part 1: Preparation of the Receptor (Neuraminidase) and Ligand (this compound)
  • Protein Structure Retrieval:

    • Download the 3D crystal structure of influenza neuraminidase in complex with this compound from the Protein Data Bank (PDB). Several entries are available, such as 2HTQ, 3CKZ, or 5L17.[1][2][3] For this protocol, we will use PDB ID: 2HTQ .[2]

  • Receptor Preparation (using AutoDock Tools):

    • Load the PDB file (2HTQ.pdb) into AutoDock Tools.

    • Remove water molecules and any heteroatoms not part of the protein or the co-crystallized ligand.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared protein in the PDBQT format (e.g., neuraminidase.pdbqt).

  • Ligand Preparation (using AutoDock Tools):

    • Extract the this compound molecule from the complex and save it as a separate PDB file. Alternatively, retrieve the 3D structure of this compound from a database like PubChem.

    • Load the this compound PDB file into AutoDock Tools.

    • Detect the rotatable bonds in the ligand.

    • Save the prepared ligand in the PDBQT format (e.g., this compound.pdbqt).

Part 2: Molecular Docking Simulation using AutoDock Vina
  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of the neuraminidase. The active site can be identified based on the position of the co-crystallized this compound in the original PDB file.

    • The grid box dimensions should be sufficient to allow the ligand to move and rotate freely within the binding pocket. A typical size would be 50 x 50 x 50 Å with a spacing of 0.375 Å.[4]

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input:

Part 3: Analysis and Visualization of Results
  • Analysis of Docking Scores:

    • The output file (docking_results.pdbqt) will contain the predicted binding poses of this compound, ranked by their binding affinity scores. The docking_log.txt file will also summarize these scores.

  • Visualization of Interactions (using PyMOL):

    • Load the prepared neuraminidase structure (neuraminidase.pdbqt) and the docking results (docking_results.pdbqt) into PyMOL.

    • Visualize the top-ranked binding pose of this compound within the neuraminidase active site.

    • Identify and visualize the key amino acid residues that form hydrogen bonds and hydrophobic interactions with this compound. Key interacting residues often include R119, E120, D152, R153, W180, I224, R226, E229, E278, E279, R294, R372, and Y406.[1]

Mandatory Visualization

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Visualization PDB 1. Download PDB Structure (e.g., 2HTQ) PrepReceptor 2. Prepare Receptor (Remove water, add hydrogens, assign charges) PDB->PrepReceptor PrepLigand 3. Prepare Ligand (Detect rotatable bonds) PDB->PrepLigand DefineGrid 4. Define Grid Box (Enclose active site) PrepReceptor->DefineGrid RunVina 5. Run AutoDock Vina PrepLigand->RunVina DefineGrid->RunVina AnalyzeScores 6. Analyze Binding Affinity Scores RunVina->AnalyzeScores Visualize 7. Visualize Interactions (PyMOL, Discovery Studio) AnalyzeScores->Visualize

Caption: Workflow of this compound-Neuraminidase Molecular Docking.

Zanamivir_Neuraminidase_Interactions cluster_active_site Neuraminidase Active Site Residues This compound This compound R119 Arg119 This compound->R119 H-bond E120 Glu120 This compound->E120 H-bond D152 Asp152 This compound->D152 H-bond R153 Arg153 This compound->R153 H-bond W180 Trp180 This compound->W180 Hydrophobic I224 Ile224 This compound->I224 Hydrophobic E229 Glu229 This compound->E229 H-bond E278 Glu278 This compound->E278 H-bond E279 Glu279 This compound->E279 H-bond R294 Arg294 This compound->R294 H-bond R372 Arg372 This compound->R372 H-bond Y406 Tyr406 This compound->Y406 H-bond

Caption: this compound Interactions with Neuraminidase Active Site.

References

Crystallization and Structural Analysis of Zanamivir-Neuraminidase Complex: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the crystallization and subsequent X-ray crystallographic analysis of the influenza virus neuraminidase in complex with the inhibitor Zanamivir. These methods are critical for understanding the molecular basis of drug-target interactions and for the rational design of novel antiviral therapeutics.

Expression and Purification of Neuraminidase

The production of high-quality, soluble neuraminidase is a prerequisite for successful crystallization. Both baculovirus expression in insect cells and mammalian cell expression systems have been successfully employed.

Protocol 1: Expression in Baculovirus System
  • Cloning: The cDNA encoding the ectodomain of the desired neuraminidase subtype (e.g., N2 or N9) is cloned into a baculovirus transfer vector, such as pFastBac1.[1] An N-terminal signal peptide (e.g., GP67) is often included to facilitate secretion, followed by an affinity tag (e.g., His6-tag) and a protease cleavage site (e.g., thrombin) for downstream purification.[1]

  • Baculovirus Generation: Recombinant baculovirus is generated in Spodoptera frugiperda (Sf9) cells according to the baculovirus expression system manufacturer's instructions.

  • Protein Expression: High Five or Sf9 insect cells are infected with the high-titer recombinant baculovirus. The cells are cultured for 48-72 hours to allow for protein expression and secretion into the medium.

  • Harvesting: The cell culture supernatant containing the secreted neuraminidase is harvested by centrifugation to remove cells and debris.[1]

Protocol 2: Expression in Mammalian Cells (HEK293-6E)
  • Vector Construction: The neuraminidase ectodomain sequence is cloned into a mammalian expression vector. Inclusion of a secretion signal peptide can enhance expression levels.[2]

  • Transfection: Suspension-adapted Human Embryonic Kidney (HEK293-6E) cells are transiently transfected with the expression vector.

  • Expression and Harvest: Cells are cultured for several days, and the supernatant containing the secreted neuraminidase is harvested. This method can yield high levels of soluble protein.[2]

Protocol 3: Purification of Recombinant Neuraminidase
  • Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column (e.g., HisTrap HP).[1] The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The neuraminidase is then eluted with a higher concentration of imidazole (e.g., 200-250 mM).[1]

  • Protease Cleavage: The eluted fractions containing the neuraminidase are pooled and dialyzed against a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) to remove the imidazole.[1] The affinity tag is then cleaved by incubation with a specific protease, such as thrombin, overnight at 4°C.[1]

  • Size-Exclusion Chromatography: The cleaved protein is further purified by size-exclusion chromatography (e.g., Superdex 200 column) to separate the neuraminidase from the cleaved tag, uncleaved protein, and any remaining impurities.[3] The protein is eluted in a buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.02% NaN3).[3]

  • Concentration: The purified neuraminidase is concentrated to a final concentration of 5-10 mg/mL for crystallization trials.

Crystallization of the this compound-Neuraminidase Complex

The hanging drop vapor diffusion method is commonly used for growing crystals of the this compound-neuraminidase complex. This can be achieved through either co-crystallization or by soaking pre-formed apo-neuraminidase crystals.

Protocol 4: Co-crystallization
  • Complex Formation: Purified neuraminidase is incubated with a 5-10 fold molar excess of this compound for at least 1 hour on ice to allow for complex formation.

  • Crystallization Setup: The protein-inhibitor complex solution (1-2 µL) is mixed with an equal volume of reservoir solution on a siliconized coverslip.

  • Vapor Diffusion: The coverslip is inverted and sealed over the reservoir well containing the reservoir solution. The setup is incubated at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Growth: Crystals typically appear within a few days to a week.

Protocol 5: Crystal Soaking
  • Apo-Crystal Growth: Crystals of neuraminidase without the inhibitor are grown using the hanging drop vapor diffusion method as described above.

  • Soaking Solution: A solution containing the reservoir buffer supplemented with this compound (typically 1-5 mM) is prepared.

  • Soaking: The apo-crystals are transferred to the soaking solution and incubated for a period ranging from a few hours to overnight.[4]

Data Collection and Processing

High-quality diffraction data is essential for determining the three-dimensional structure of the complex.

Protocol 6: X-ray Diffraction Data Collection
  • Cryo-protection: Crystals are briefly soaked in a cryo-protectant solution, which is typically the reservoir solution supplemented with 15-25% glycerol or ethylene glycol, to prevent ice formation during flash-cooling.[3]

  • Flash-Cooling: The cryo-protected crystals are flash-cooled in a stream of liquid nitrogen at 100 K.[4]

  • Data Collection: X-ray diffraction data are collected at a synchrotron beamline.[3]

  • Data Processing: The collected diffraction images are processed using software such as HKL2000 or XDS to integrate the reflection intensities and scale the data.[3]

Data Presentation

Table 1: Crystallization Conditions for Neuraminidase-Zanamivir Complexes
Neuraminidase SubtypeMethodPrecipitantpHTemperature (°C)Reference
N2Hanging Drop12% (w/v) PEG 33507.5 (HEPES)18[1]
N9Hanging Drop1.9 M Phosphate5.9Not Specified[4]
N9 (H7N9)Hanging Drop12% (w/v) PEG 20,0006.5 (MES)20[3]
Table 2: Data Collection and Refinement Statistics for Neuraminidase-Zanamivir Complexes
PDB IDNeuraminidase SubtypeResolution (Å)Space GroupR-workR-freeReference
5L17N9 (H7N9)2.40I 4 3 20.2050.256[5]
2HTQN82.20Not Specified0.2710.334[6]
1F8BN91.40I 4 3 2Not SpecifiedNot Specified[4]
Table 3: this compound Inhibition of Neuraminidase Activity
Neuraminidase SubtypeAssay MethodIC50 / KiReference
N9 (H7N9)NI AssayE119D mutant showed highest this compound IC50[5]
N2 (Q136K mutant)Not SpecifiedResistant to this compound[1]
Wild Type (Influenza B)MUNANA based fluorescent assaySlow binding kinetics[7]

Visualizations

experimental_workflow cluster_expression Protein Expression & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection & Analysis cloning Cloning into Baculovirus Vector expression Expression in Insect Cells cloning->expression harvest Harvest Supernatant expression->harvest affinity Affinity Chromatography (HisTrap) harvest->affinity cleavage Protease Cleavage affinity->cleavage sec Size-Exclusion Chromatography cleavage->sec complex Complex Formation (NA + this compound) sec->complex hanging_drop Hanging Drop Vapor Diffusion complex->hanging_drop crystal_growth Crystal Growth hanging_drop->crystal_growth cryo Cryo-protection crystal_growth->cryo data_collection X-ray Data Collection cryo->data_collection processing Data Processing data_collection->processing structure Structure Determination processing->structure

Figure 1: Experimental workflow for the crystallography of the this compound-neuraminidase complex.

logical_relationship cluster_input Inputs cluster_process Core Process cluster_output Outputs na_gene Neuraminidase Gene recombinant_protein Recombinant Neuraminidase na_gene->recombinant_protein This compound This compound complex_formation NA-Zanamivir Complex This compound->complex_formation recombinant_protein->complex_formation crystallization Crystallization complex_formation->crystallization diffraction X-ray Diffraction crystallization->diffraction electron_density Electron Density Map diffraction->electron_density structure_model 3D Structure Model electron_density->structure_model binding_analysis Binding Site Analysis structure_model->binding_analysis

Figure 2: Logical flow from gene to structural analysis of the this compound-neuraminidase complex.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Zanamivir in a Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Zanamivir, a neuraminidase inhibitor, in a mouse model of influenza virus infection. The provided information is intended to guide researchers in designing and executing robust preclinical studies.

Introduction

This compound is a potent and specific inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1][2] This enzyme is crucial for the release of progeny virus particles from infected cells. By inhibiting NA, this compound prevents the spread of the virus in the respiratory tract. Mouse models are fundamental for the preclinical evaluation of antiviral agents like this compound, providing insights into efficacy, optimal dosing, and treatment regimens.[3][4][5][6] Commonly used mouse strains for influenza research include BALB/c and C57BL/6.[5]

Mechanism of Action: this compound

This compound mimics the natural substrate of the neuraminidase enzyme, sialic acid. It binds to the active site of the enzyme with high affinity, preventing it from cleaving sialic acid residues on the surface of infected cells and newly formed virions. This results in the aggregation of virus particles at the cell surface and a reduction in virus spread.

G cluster_virus_release Normal Virus Release cluster_zanamivir_action Action of this compound InfectedCell Infected Host Cell SialicAcid Sialic Acid Receptor InfectedCell->SialicAcid displays NewVirion New Virion (HA bound) NewVirion->SialicAcid attaches via Hemagglutinin (HA) Neuraminidase Neuraminidase (NA) NewVirion->Neuraminidase possesses ReleasedVirion Released Virion NewVirion->ReleasedVirion is released to infect other cells Neuraminidase->SialicAcid cleaves InfectedCell_Z Infected Host Cell SialicAcid_Z Sialic Acid Receptor InfectedCell_Z->SialicAcid_Z displays NewVirion_Z New Virion (HA bound) NewVirion_Z->SialicAcid_Z attaches via Hemagglutinin (HA) Neuraminidase_Z Neuraminidase (NA) NewVirion_Z->Neuraminidase_Z possesses AggregatedVirions Aggregated Virions NewVirion_Z->AggregatedVirions cannot detach, forms aggregates BlockedNA Inactive Neuraminidase This compound This compound This compound->Neuraminidase_Z binds and inhibits

Diagram 1: Mechanism of this compound Action.

Data Presentation: Summary of In Vivo Efficacy Studies

The following tables summarize quantitative data from various studies on the efficacy of this compound in mouse models of influenza infection.

Table 1: Prophylactic Efficacy of Intranasal this compound

Mouse StrainVirus StrainThis compound Dose (mg/kg)Dosing RegimenKey FindingsReference
BALB/cInfluenza A (unspecified)1.56 - 12.5Single dose 51h prior to infectionStatistically significant reduction in lung virus titers.[1]
BALB/cInfluenza A (unspecified)< 12.5Single dose 7 days prior to infectionNo significant reduction in lung virus titers.[1]
Not SpecifiedA/PR/8/341.7, 7.0, 14Single dose 7 days before infectionSignificant increase in survival.[7]

Table 2: Therapeutic Efficacy of this compound

| Mouse Strain | Virus Strain | this compound Dose (mg/kg/day) | Route of Administration | Dosing Regimen | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | BALB/c | Influenza A/Victoria/3/75 (H3N2) | 10 | Intranasal | Twice daily for 5 days | 100% protection from death. |[8] | | BALB/c | Influenza A/Victoria/3/75 (H3N2) | 1 | Intranasal | Twice daily for 5 days | Partially protective. |[8] | | C57BL/6 | Influenza A(H3N2) and A(H1N1)pdm09 | Not specified | Not specified | Not specified | this compound monotherapy reduced weight loss and mortality. |[9] | | BALB/c | A/HK/156/97 (H5N1) | 10, 50, 100 | Intranasal | Twice daily for 5 days, starting 4h before infection | Dose-dependent increase in survival; 50 and 100 mg/kg/day gave complete protection. |[10] | | BALB/c | A/PR/8/34 (H1N1) | 2 | Intranasal | Daily for 3 days, starting 3h post-infection | Reduced weight loss, viral replication, and lung damage. |[11][12] |

Table 3: Efficacy of this compound via Different Administration Routes

Mouse StrainVirus StrainThis compound Dose (mg/kg/day)Route of AdministrationKey FindingsReference
BALB/cInfluenza A/California/04/2009 (H1N1)10Oral, Intraperitoneal, Intramuscular90-100% protective.[8]
BALB/cInfluenza A/California/04/2009 (H1N1)20IntranasalNo protection from death, but delayed time to death.[8]
CFWPandemic Influenza A/Hong Kong/2369/2009 (H1N1)100Subcutaneous90% survival rate.[13]

Experimental Protocols

The following are detailed methodologies for key experiments in the evaluation of this compound's in vivo efficacy.

Protocol 1: Prophylactic Efficacy of a Single Intranasal Dose of this compound

Objective: To determine the protective effect of a single dose of this compound administered prior to influenza virus infection.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Mouse-adapted influenza A virus (e.g., A/PR/8/34)

  • This compound powder

  • Sterile phosphate-buffered saline (PBS) or distilled water for vehicle

  • Anesthetic (e.g., isoflurane)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Animal Acclimatization: House mice in appropriate facilities for at least one week prior to the experiment to allow for acclimatization.

  • This compound Preparation: Prepare a stock solution of this compound in sterile PBS or distilled water. Serially dilute the stock solution to achieve the desired final concentrations.

  • Treatment Administration:

    • Anesthetize the mice lightly (e.g., using an isoflurane chamber).

    • Administer a single intranasal dose of this compound or vehicle control at a specified time point before infection (e.g., 51 hours or 7 days).[1] The typical administration volume is 50 µl (25 µl per nostril).

  • Virus Infection:

    • At the designated time after treatment, anesthetize the mice.

    • Inoculate the mice intranasally with a predetermined lethal or sublethal dose of influenza virus in a volume of 50 µl.

  • Monitoring and Endpoints:

    • Monitor the mice daily for a set period (e.g., 14-21 days) for signs of illness, including weight loss, ruffled fur, and lethargy.

    • Record survival rates daily.

    • At specific time points post-infection (e.g., day 3 or 5), a subset of mice from each group may be euthanized to collect lung tissue for viral titer determination (e.g., by TCID50 assay or qPCR).

Protocol 2: Therapeutic Efficacy of Multiple Intranasal Doses of this compound

Objective: To evaluate the therapeutic efficacy of this compound when administered after the onset of influenza virus infection.

Materials:

  • As listed in Protocol 1.

Procedure:

  • Animal Acclimatization and Infection:

    • Acclimatize the mice as described previously.

    • Anesthetize and infect the mice intranasally with influenza virus.

  • Treatment Administration:

    • Initiate treatment at a specified time post-infection (e.g., 4 hours).[10]

    • Anesthetize the mice lightly and administer the appropriate dose of this compound or vehicle control intranasally.

    • Repeat the treatment as per the desired regimen (e.g., twice daily for 5 days).[10]

  • Monitoring and Endpoints:

    • Monitor the mice for morbidity (body weight loss) and mortality daily for the duration of the study (typically 14-21 days).

    • Optional endpoints include lung viral load, lung histopathology, and measurement of inflammatory markers (e.g., nitric oxide levels in bronchoalveolar lavage fluid) at specific time points.[11]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for in vivo efficacy testing of an antiviral compound in a mouse model.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis AnimalAcclimatization Animal Acclimatization (e.g., BALB/c mice) Treatment Treatment Administration (Prophylactic or Therapeutic) AnimalAcclimatization->Treatment DrugPrep Drug and Vehicle Preparation (this compound, Placebo) DrugPrep->Treatment VirusPrep Virus Stock Preparation and Titration (e.g., Influenza A/PR/8/34) Infection Virus Infection (Intranasal Inoculation) VirusPrep->Infection Treatment->Infection Prophylactic Model Infection->Treatment Therapeutic Model DailyMonitoring Daily Monitoring - Body Weight - Survival - Clinical Signs Infection->DailyMonitoring EndpointAssays Endpoint Assays (at specific time points) - Lung Viral Titer (TCID50/qPCR) - Lung Histopathology - Inflammatory Markers DailyMonitoring->EndpointAssays DataAnalysis Statistical Analysis - Survival Curves (Kaplan-Meier) - Weight Change Analysis - Viral Titer Comparison (t-test/ANOVA) DailyMonitoring->DataAnalysis EndpointAssays->DataAnalysis Conclusion Conclusion on Efficacy DataAnalysis->Conclusion

Diagram 2: General Workflow for In Vivo Efficacy Testing.

References

Troubleshooting & Optimization

Technical Support Center: Zanamivir In Vitro Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vitro solubility of Zanamivir.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound exhibits good solubility in water and Dimethyl sulfoxide (DMSO). However, reported solubility values can vary between suppliers and batches. It is sparingly soluble in ethanol. Below is a summary of reported solubility data.

Q2: I am observing precipitation after diluting my this compound stock solution in cell culture media. What could be the cause?

A2: Precipitation upon dilution of a this compound stock solution into aqueous-based cell culture media can be due to several factors:

  • Solvent Shock: If a highly concentrated DMSO stock is diluted too rapidly into the aqueous media, the abrupt change in solvent polarity can cause the compound to crash out of solution.

  • Media Components: Cell culture media are complex mixtures containing salts, amino acids, and proteins that can interact with this compound and reduce its solubility.[1] For example, calcium salts in the media can sometimes contribute to precipitation.[1]

  • Temperature Effects: Temperature shifts, such as moving from a stock solution at room temperature to refrigerated media, can decrease the solubility of some compounds.

  • pH of the Media: The pH of your cell culture media can influence the ionization state and solubility of this compound.

Q3: My this compound powder is not dissolving well in DMSO. What should I do?

A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following:

  • Fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power.[2] Use fresh, anhydrous DMSO for the best results.

  • Warming and Sonication: Gently warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[3] Avoid excessive heat, which could degrade the compound.

Q4: For how long can I store my this compound stock solutions?

A4: For optimal stability, it is recommended to prepare fresh aqueous solutions daily.[4] If you need to store stock solutions, aliquot them to avoid repeated freeze-thaw cycles. DMSO stock solutions can be stored at -20°C for up to a year or at -80°C for up to two years.[5]

Troubleshooting Guide: Low Solubility of this compound In Vitro

This guide provides a systematic approach to troubleshooting common issues related to this compound solubility in in vitro experiments.

Data Presentation: this compound Solubility

SolventReported Solubility (mg/mL)Reported Solubility (mM)Source(s)
Water18 - 3654.1 - 108.3[6][7]
DMSO0.13 - 660.39 - 198.6[4][6]
PBS (pH 7.2)~5~15[4]
EthanolInsolubleInsoluble[6]

Note: The molecular weight of this compound is 332.31 g/mol . Solubility values can vary based on the specific batch and supplier.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Optional: Water bath or sonicator

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.[3] Alternatively, use a brief sonication.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed cell culture media

    • Sterile pipette tips and tubes

  • Procedure:

    • Pre-warm the cell culture media to 37°C.

    • Perform serial dilutions of the this compound stock solution in the pre-warmed media.

    • When adding the this compound stock to the media, add it dropwise while gently swirling the media to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Visually inspect the final diluted solution for any signs of precipitation before adding it to your cell cultures.

Visualizations

Zanamivir_Troubleshooting_Workflow start Start: Low this compound Solubility Issue check_dissolution Is the this compound powder fully dissolved in the stock solvent? start->check_dissolution check_precipitation Is precipitation occurring upon dilution into aqueous media? check_dissolution->check_precipitation Yes troubleshoot_stock Troubleshoot Stock Solution Preparation check_dissolution->troubleshoot_stock No troubleshoot_dilution Troubleshoot Dilution Protocol check_precipitation->troubleshoot_dilution Yes solution_clear Solution is clear. Proceed with experiment. check_precipitation->solution_clear No troubleshoot_stock->check_dissolution troubleshoot_dilution->check_precipitation end End: Issue Resolved solution_clear->end

Caption: Troubleshooting workflow for this compound solubility issues.

Zanamivir_Mechanism_of_Action cluster_virus Influenza Virus cluster_host Host Cell virus Progeny Virus neuraminidase Neuraminidase virus->neuraminidase sialic_acid Sialic Acid Receptor neuraminidase->sialic_acid Cleavage inhibition Inhibition host_cell Infected Host Cell host_cell->virus Budding release Virus Release and Spread sialic_acid->release This compound This compound This compound->neuraminidase inhibition->release

Caption: this compound's mechanism of action via neuraminidase inhibition.

References

Optimizing Zanamivir IC50 Determination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic determination of Zanamivir IC50 values.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymatic assays for determining this compound IC50?

A1: The most widely used methods are enzyme inhibition assays that measure the ability of this compound to inhibit the neuraminidase (NA) enzyme of the influenza virus.[1][2][3] These assays typically use a synthetic substrate that, when cleaved by NA, produces a detectable signal. The two most common types are:

  • Fluorometric Assays: These use a fluorogenic substrate like 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[3][4][5] The cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU).[3][5]

  • Chemiluminescent Assays: These assays utilize a 1,2-dioxetane derivative of sialic acid as a substrate, such as NA-Star®.[2][6][7] The enzymatic reaction produces a light signal.

Q2: Why is pre-incubation of the virus with this compound important?

A2: this compound is a slow-binding inhibitor of wild-type influenza neuraminidase.[1][2][8] Pre-incubating the virus and inhibitor together before adding the substrate allows the drug to bind to the enzyme's active site, resulting in a more accurate and lower IC50 value.[1][8] For viruses with mutations that confer resistance, this slow-binding characteristic is often lost, and pre-incubation has a minimal effect on the final IC50.[2][8]

Q3: What factors can cause variability in my this compound IC50 results?

A3: Several factors can lead to variations in IC50 values between experiments and laboratories. These include:

  • Assay Method: Different assay types (e.g., fluorescent vs. chemiluminescent) can yield different IC50 values.[6][9]

  • Substrate Concentration: The concentration of the substrate (e.g., MUNANA) can significantly influence the results.[6][10]

  • Incubation Times and Temperatures: The duration and temperature of both the pre-incubation step and the enzyme-substrate reaction are critical parameters.[11]

  • Virus Titer: Using a virus sample with insufficient neuraminidase activity can lead to inaccurate IC50 values.[12] It is recommended to use samples with a signal-to-noise ratio of at least ≥2.[6]

  • Buffer Composition: The pH and ionic strength of the assay buffer can affect enzyme activity and inhibitor binding.[11]

  • Influenza Strain: Different influenza types and subtypes exhibit varying sensitivities to this compound.[9][13]

Q4: How do I interpret a "fold change" in IC50 values?

A4: The "fold change" is the ratio of the IC50 value of a test virus to the IC50 value of a reference (wild-type) virus. It is a critical measure for identifying reduced susceptibility or resistance. The World Health Organization (WHO) provides criteria for interpreting these changes. For influenza A, a <10-fold increase is considered normal, 10–100-fold is reduced inhibition, and >100-fold is highly reduced inhibition.[14]

Troubleshooting Guide

Observation Possible Cause Recommended Action
High background fluorescence in "No Virus" control wells Reagent contamination with a neuraminidase source.[12]Use fresh, sterile reagents and tips.[12]
Substrate degradation (e.g., MUNANA not stored at -20°C).[12]Use properly stored substrate.[12] Protect substrate from light.[3]
Low signal or insufficient NA activity Low viral titer in the sample.Concentrate the virus sample or use a fresh, higher-titer stock. For best results, use samples with NA activity within the linear range of the standard curve.[12]
Suboptimal assay conditions (e.g., pH, temperature).Optimize the assay buffer pH (typically around 6.5) and ensure the reaction is incubated at 37°C.[6][15]
High variability between replicate wells Pipetting errors or inconsistent mixing.Ensure accurate pipetting and proper mixing of all reagents in the wells. Change pipette tips between dilutions.[16]
Plate reader issues.Check the plate reader settings (excitation/emission wavelengths) and ensure the plate is read promptly after stopping the reaction.
IC50 values are higher than expected for a sensitive strain Insufficient pre-incubation time.This compound is a slow-binding inhibitor; ensure a pre-incubation step of at least 30 minutes is included.[8][10]
Spectroscopic interference from the substrate.At high concentrations, MUNANA can interfere with the fluorescence measurement of 4-MU.[4] Ensure substrate consumption is ≤15% during the reaction.[4]
No clear dose-response curve Incorrect drug concentration range.Perform serial dilutions of this compound over a wider range (e.g., 0.01 nM to 10,000 nM) to capture the full inhibitory curve.[6][10]
Inactive inhibitor stock solution.Prepare a fresh stock of this compound.

Quantitative Data Presentation

Table 1: Comparison of this compound IC50 Values (nM) Across Different Assay Platforms

Influenza VirusAssay TypeMean this compound IC50 (nM)Reference
Influenza A/H1N1 Chemiluminescent0.76[9]
Fluorescent0.76[9]
Influenza A/H3N2 Chemiluminescent1.82[9]
Fluorescent1.82[9]
Influenza B Chemiluminescent2.57[9]
Fluorescent2.02[9]

Table 2: Effect of Pre-incubation on this compound IC50 Values (nM) for Wild-Type vs. Resistant Viruses

Virus StatusPre-incubation (30 min)No Pre-incubationKey ObservationReference
Wild-Type (Sensitive) Lower IC50Higher IC50Pre-incubation enhances binding, consistent with a slow-binding inhibitor.[8][2][8]
Mutant (Resistant) Similar IC50 to no pre-incubationSimilar IC50 to pre-incubationLoss of slow-binding phenotype is a marker of reduced susceptibility.[8][2][8]

Experimental Protocols

Fluorometric Neuraminidase Inhibition Assay using MUNANA

This protocol is adapted from widely used methods for determining neuraminidase inhibitor susceptibility.[3][10][17]

1. Reagent Preparation:

  • Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂.[6]

  • MUNANA Substrate Stock (2.5 mM): Reconstitute 25 mg of MUNANA in 20 mL of distilled water. Store in aliquots at -20°C for up to one month (protect from light).[3]

  • MUNANA Working Solution (100 µM): Dilute the stock solution in assay buffer. Prepare fresh and protect from light.[6][10]

  • Stop Solution: Freshly prepared 0.14 M NaOH in 83% ethanol.[6]

  • This compound Dilutions: Prepare serial dilutions of this compound in assay buffer, ranging from 0.01 nM to 10,000 nM.[6][10]

2. Virus Titration (to determine optimal dilution):

  • Perform two-fold serial dilutions of the virus stock in assay buffer in a black 96-well flat-bottom plate.

  • Pre-incubate the plate for 20-30 minutes at 37°C.[4]

  • Add the MUNANA working solution to all wells.

  • Measure fluorescence immediately in a kinetic or endpoint reading at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.[18]

  • Select the virus dilution that provides a signal well within the linear range of the assay and is significantly above background (e.g., signal-to-noise ratio ≥40).[6]

3. Neuraminidase Inhibition Assay:

  • In a black 96-well plate, add equal volumes of the optimally diluted virus and each this compound serial dilution.

  • Include controls:

    • 100% Activity Control: Virus + assay buffer (no inhibitor).

    • Background Control: Assay buffer only (no virus or inhibitor).

  • Pre-incubate the plate at room temperature for 30 minutes.[6][10]

  • Initiate the enzymatic reaction by adding the 100 µM MUNANA working solution to all wells.

  • Incubate the plate at 37°C for 60 minutes with shaking.[6][10]

  • Stop the reaction by adding the Stop Solution to all wells.

  • Measure the fluorescence using a plate reader (Excitation: ~365 nm, Emission: ~450 nm).[18]

4. Data Analysis:

  • Subtract the average background fluorescence from all other readings.

  • Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the 100% activity control.

  • Plot the percent inhibition versus the log of the this compound concentration.

  • Determine the IC50 value using non-linear regression curve fitting.[19]

Visualizations

Zanamivir_IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Substrate, this compound) C Mix Virus and this compound Serial Dilutions A->C B Determine Optimal Virus Dilution B->C D Pre-incubate (30 min, Room Temp) C->D E Add MUNANA Substrate D->E F Incubate (60 min, 37°C) E->F G Add Stop Solution F->G H Measure Fluorescence (Ex: 365nm, Em: 450nm) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K Troubleshooting_Tree Start Problem Encountered HighBg High Background Fluorescence? Start->HighBg LowSignal Low Signal or NA Activity? HighVar High Variability between Replicates? HighIC50 IC50 Higher Than Expected? HighBg->LowSignal No Sol_Contam Use fresh reagents. Check substrate storage. HighBg->Sol_Contam Yes LowSignal->HighVar No Sol_Titer Increase virus concentration. Optimize assay conditions (pH). LowSignal->Sol_Titer Yes HighVar->HighIC50 No Sol_Pipette Verify pipetting technique. Ensure proper mixing. HighVar->Sol_Pipette Yes Sol_Incubate Ensure 30 min pre-incubation. Check substrate concentration. HighIC50->Sol_Incubate Yes Slow_Binding_Concept cluster_sensitive Wild-Type (Sensitive) NA cluster_resistant Mutant (Resistant) NA S_NoPre No Pre-incubation: Incomplete Binding -> Higher Apparent IC50 S_Pre With Pre-incubation: Equilibrium Reached -> Lower, True IC50 S_NoPre->S_Pre Allows time for slow binding R_NoPre No Pre-incubation: Fast On/Off Rate -> High IC50 R_Pre With Pre-incubation: No Binding Enhancement -> High IC50 R_NoPre->R_Pre Minimal effect

References

Technical Support Center: Overcoming Zanamivir Resistance in Influenza

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating zanamivir resistance in influenza strains. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common neuraminidase (NA) mutations that confer resistance to this compound in vitro?

Several key amino acid substitutions in the neuraminidase enzyme are associated with reduced susceptibility to this compound. The most frequently cited mutations in in vitro studies include:

  • E119G: This substitution in N1 and N2 neuraminidase subtypes can confer a high level of resistance to this compound, with some studies reporting over a 1,300-fold increase in the IC50 value.[1][2]

  • Q136K: This mutation has been identified in influenza A(H1N1) viruses and leads to a significant reduction in this compound susceptibility.[2][3]

  • D198G/N: Substitutions at this position can reduce susceptibility to both this compound and oseltamivir.[1][4]

  • R292K: Primarily associated with oseltamivir resistance in H3N2 viruses, this mutation can also reduce susceptibility to this compound.[2]

  • I223R: This mutation in A(H1N1)pdm09 strains has been shown to confer resistance to this compound.[2]

It's important to note that some mutations, like H274Y (H275Y in N1 numbering), confer high-level resistance to oseltamivir and peramivir but generally leave the virus susceptible to this compound.[1][5]

Q2: My this compound-resistant strain also shows reduced fitness. Is this expected?

Yes, this is a common observation. Many neuraminidase mutations that confer resistance to NA inhibitors, including this compound, can come at a biological cost to the virus.[4] This often manifests as:

  • Reduced neuraminidase enzyme activity.[1]

  • Impaired viral replication capacity and infectivity in cell culture.[2]

  • Lower transmissibility in animal models.[2][4]

However, viruses can acquire compensatory mutations, often in the hemagglutinin (HA) protein, which can restore viral fitness without reversing the drug resistance.[1][4]

Q3: What are the primary in vitro strategies to overcome this compound resistance?

The main strategies explored in research settings include:

  • Combination Therapy: Using two neuraminidase inhibitors with different binding modes, such as this compound and oseltamivir, can be effective.[6][7][8] A mutation that prevents one from binding may not affect the other.[6] This approach has been shown to suppress the emergence and spread of drug-resistant viruses.[6][7][9]

  • Alternative Neuraminidase Inhibitors: Testing newer or different NAIs like peramivir or laninamivir may be effective, as some this compound-resistant strains remain susceptible to these agents.[2][10]

  • Targeting Different Viral Proteins: Investigating antivirals with different mechanisms of action is a key strategy. This includes M2 ion channel blockers (for amantadine-susceptible strains), polymerase inhibitors (e.g., baloxavir), and broad-spectrum antivirals like favipiravir or ribavirin.[11][12]

Q4: How does combination therapy with this compound and oseltamivir work against resistant strains?

This compound and oseltamivir bind to the active site of the neuraminidase enzyme differently. This compound is a transition-state analog that binds to the conserved active site without requiring significant conformational changes.[6][7] Oseltamivir's binding, however, induces a conformational change in the active site.[6][7] Because of these distinct interactions, a mutation that confers resistance to one drug by altering the active site may not prevent the binding of the other.[8] This makes combination therapy a viable strategy to suppress viruses resistant to a single agent.[6][9]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in my Neuraminidase Inhibition (NI) assay.

Inconsistent IC50 values are a common problem. Use the following workflow to troubleshoot.

G start Start: Inconsistent IC50 Results check_controls Are positive/negative controls working correctly? start->check_controls check_reagents Verify Reagent Integrity: - MUNANA substrate (light sensitive) - Assay buffer pH (6.5) - Inhibitor stock concentration check_controls->check_reagents No check_virus Assess Virus Stock: - Titer recently confirmed? - NA activity in optimal range? - Free of contamination? check_controls->check_virus Yes check_protocol Review Protocol Execution: - Pipetting accuracy - Incubation times/temperatures correct? - Plate reader settings optimal? check_reagents->check_protocol end_good Problem Solved check_reagents->end_good Issue Found check_virus->check_protocol check_virus->end_good Issue Found sequence_virus Sequence NA Gene of Virus Stock: - Confirm expected resistance mutations - Check for unexpected mutations or quasispecies check_protocol->sequence_virus Issue Persists check_protocol->end_good Issue Found sequence_virus->end_good

Caption: Troubleshooting workflow for inconsistent NI assay results.

Issue 2: My wild-type virus shows unexpectedly high IC50 for this compound.
  • Confirm Virus Identity: Ensure the virus stock is indeed the wild-type strain you believe it is. Accidental cross-contamination or mislabeling can occur. Perform sequencing of the NA and HA genes.

  • Check Assay Conditions: The standard fluorescence-based NI assay is sensitive to pH. Ensure your assay buffer (e.g., MES) is at the correct pH (typically 6.5).[1]

  • Evaluate Substrate and Inhibitor: The MUNANA substrate is light-sensitive and can degrade over time. Prepare fresh or test its efficacy. Verify the concentration and integrity of your this compound stock solution.

  • Reference Strain: Always include a reference influenza strain with known this compound susceptibility in your assays. This helps differentiate systemic assay problems from issues with your specific virus stock.[13] The World Health Organization provides criteria for defining resistance based on fold-change increases relative to a reference virus.[13][14]

Data Presentation: this compound Resistance & Susceptibility Profiles

Table 1: Neuraminidase (NA) Mutations and Associated Fold-Increase in this compound IC50

This table summarizes the impact of key mutations on this compound susceptibility as determined by in vitro neuraminidase inhibition assays.

Virus SubtypeNA MutationFold Increase in this compound IC50 (Approx.)Reference(s)
A(H5N1)E119G>1,300-fold[1]
A(H5N1)D198G44-fold[1]
A(H1N1)Q136K70 to 300-fold[2]
A(H1N1)pdm09I223RConfers resistance (fold-change varies)[2]
A(H3N2)R292KReduced susceptibility[2]
Influenza BR152KConfers resistance[13]

Note: Fold-increases are approximate and can vary based on the specific viral backbone and assay conditions.

Table 2: Susceptibility of this compound-Resistant Strains to Other NA Inhibitors

This table shows how key this compound-resistant mutants react to other neuraminidase inhibitors, highlighting potential alternative treatment strategies.

NA MutationThis compound SusceptibilityOseltamivir SusceptibilityPeramivir SusceptibilityReference(s)
E119G (H5N1)Highly Reduced (>1300x)No significant effectSlightly Reduced (~5x)[1]
D198G (H5N1)Reduced (~44x)Reduced (~32x)Slightly Reduced (~4x)[1]
Q136K (H1N1)ReducedNo significant effectReduced[3]
H274Y (H5N1)SusceptibleHighly Reduced (>900x)Reduced[1]

Visualizing Mechanisms and Strategies

Mechanism of this compound Action and Resistance

This compound functions by mimicking the natural substrate (sialic acid) and binding tightly to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid and releasing new virions from the host cell. Mutations like E119G introduce a change in the active site that can sterically hinder or weaken the binding of this compound, rendering the drug ineffective.

G cluster_0 Wild-Type (Susceptible) cluster_1 E119G Mutant (Resistant) NA_WT NA Active Site (E119) SA_WT Sialic Acid NA_WT->SA_WT Blocked Zanamivir_WT This compound Zanamivir_WT->NA_WT Strong Binding (Inhibition) NA_Mut Mutated NA Active Site (G119) SA_Mut Sialic Acid NA_Mut->SA_Mut Cleavage Occurs (Release) Zanamivir_Mut This compound Zanamivir_Mut->NA_Mut Weak/No Binding

Caption: this compound binding to wild-type vs. E119G mutant neuraminidase.

Concept of Combination Therapy

Using two NAIs with different binding characteristics can overcome single-drug resistance. A mutation that blocks the conformational change required for Oseltamivir may not affect this compound, which binds more rigidly.

G cluster_0 Monotherapy Resistance cluster_1 Combination Therapy Advantage NA Neuraminidase Active Site Osel Oseltamivir (Requires Conformational Change) Mutation Resistance Mutation (e.g., prevents conformational change) Osel->Mutation Binding Blocked Zan This compound (Binds Rigidly) Zan->NA Binding Unaffected Mutation->NA

Caption: How combination therapy can bypass single-drug resistance.

Experimental Protocols

Protocol: Fluorescence-Based Neuraminidase Inhibition (NI) Assay

This protocol is adapted from standard methods used to determine the 50% inhibitory concentration (IC50) of neuraminidase inhibitors.[15][16]

1. Materials and Reagents

  • Virus: Influenza virus stock with a known or predetermined NA activity level.

  • Cells: Not required for this enzymatic assay, but virus is typically propagated in MDCK cells.[1]

  • NA Inhibitors: this compound, Oseltamivir Carboxylate, etc. Prepare concentrated master stocks (e.g., 300 µM) in assay buffer.[15]

  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Store protected from light.

  • Assay Buffer: 32.5-33.3 mM MES, 4 mM CaCl2, pH 6.5.[1][15]

  • Stop Solution: 0.14 M NaOH in 83% ethanol.[1]

  • Plates: Black 96-well flat-bottom plates (e.g., FluoroNunc).

  • Fluorometer: Plate reader with excitation at ~360 nm and emission at ~448 nm.[1]

2. Step-by-Step Procedure

Part A: Determine Optimal Virus Dilution (NA Activity Assay) This step ensures you use an amount of virus that gives a strong but not saturated signal.

  • Perform two-fold serial dilutions of your virus stock in assay buffer across a 96-well plate (50 µL/well).

  • Prepare a MUNANA substrate solution (e.g., 0.3 mM final concentration desired, so prepare a 0.6 mM working solution).[1]

  • Add 50 µL of the MUNANA working solution to each well containing the virus dilutions.

  • Incubate the plate at 37°C for 60 minutes.[1]

  • Stop the reaction by adding 100 µL of stop solution to each well.[1]

  • Read the fluorescence on a fluorometer.

  • Plot fluorescence units (RFU) vs. virus dilution. Select the dilution that gives approximately 75-80% of the maximum signal for use in the NI assay.[15]

Part B: Neuraminidase Inhibition Assay

  • Prepare serial dilutions of the NA inhibitor(s) in assay buffer. Typically, a 10-point dilution series ranging from 0.01 nM to 10,000 nM is used.[1]

  • In a new black 96-well plate, add 50 µL of the diluted virus (at the optimal dilution determined in Part A) to wells.

  • Add an equal volume of the serially diluted NA inhibitors to the wells. Include "virus only" (no inhibitor) and "buffer only" (no virus) controls.

  • Incubate the virus-inhibitor mixture at room temperature for 45 minutes.[1]

  • Add 50 µL of MUNANA substrate (e.g., 0.3 mM working solution) to all wells.

  • Incubate the plate at 37°C for 60 minutes.[1]

  • Terminate the reaction by adding 100 µL of stop solution.

  • Read the plate on the fluorometer.

3. Data Analysis

  • Subtract the background fluorescence (buffer only wells) from all other readings.

  • Calculate the percentage of NA activity for each inhibitor concentration relative to the "virus only" control wells (which represent 100% activity).

  • Plot the percentage of inhibition versus the log of the inhibitor concentration.

  • Use a non-linear regression curve fit (e.g., logistic curve fit) to calculate the IC50 value—the concentration of inhibitor that reduces NA activity by 50%.[1][3]

References

Technical Support Center: Crystallization of Zanamivir with Mutant Neuraminidase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the co-crystallization of Zanamivir with mutant forms of influenza neuraminidase.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to crystallize mutant neuraminidase in complex with this compound?

A1: Crystallizing mutant neuraminidase with this compound presents several challenges stemming from the inherent properties of the protein and the impact of mutations:

  • Protein Stability: Mutations, particularly those conferring drug resistance, can alter the conformational stability of neuraminidase, making it more prone to aggregation or misfolding, which are detrimental to crystallization.[1] Some mutations might affect disulfide bond formation, which is crucial for maintaining the protein's structural integrity.[1]

  • Reduced Binding Affinity: Many resistance mutations decrease the binding affinity of this compound to the neuraminidase active site.[2] This weaker interaction makes it more difficult to trap the protein-ligand complex in a stable conformation required for crystal lattice formation. Mutations like R292W, R118P, and R292K have been shown to significantly reduce the binding affinity of this compound.[2]

  • Increased Flexibility: Mutations can increase the flexibility of certain regions of the protein, such as the loops surrounding the active site (e.g., the 150-loop).[3] This increased conformational heterogeneity hinders the formation of a well-ordered crystal lattice.

  • Altered Surface Properties: Amino acid substitutions can change the surface charge and hydrophobicity of the protein, which may interfere with the crystal packing interactions necessary for crystal growth.

  • General Challenges of Protein Crystallization: Like any protein crystallization experiment, success is highly dependent on factors such as protein purity, concentration, pH, temperature, and the specific precipitant used.[4][5]

Q2: Which neuraminidase mutations are known to confer resistance to this compound and affect crystallization?

A2: Several mutations in the neuraminidase gene have been identified to confer resistance to this compound. These mutations can directly or indirectly impact the success of co-crystallization. Key mutations include:

  • Q136K: This mutation, located distant from the active site, can cause a significant reduction in this compound susceptibility.[6] It is thought to induce conformational changes in the 150-loop, which indirectly affects the active site and this compound binding.[3][7] The Q136K mutation has been shown to arise during cell culture, posing a challenge for antiviral susceptibility monitoring.[8]

  • E119G/D/V: Mutations at the E119 position are a common cause of this compound resistance.[9][10] The E119D substitution has been shown to confer a high increase in the this compound half-maximal inhibitory concentration (IC50).[11]

  • R292K: This mutation in the active site is known to cause resistance to this compound.[2][10][12] It directly impacts the binding of the inhibitor.

  • H274Y: While primarily associated with oseltamivir resistance, this mutation can also affect this compound binding, albeit to a lesser extent.[13][14] Computational studies have shown that it can lead to subtle rearrangements in the active site that modulate inhibitor binding.[3]

  • D197E/N: In influenza B viruses, mutations at position 197 have been shown to confer cross-resistance to neuraminidase inhibitors, including this compound.[15]

Q3: What are the primary mechanisms by which these mutations confer resistance and complicate crystallization?

A3: The mechanisms of resistance are broadly categorized as follows, each posing a hurdle for co-crystallization:

  • Direct Interference with Binding: Mutations within the active site, such as R292K, can directly disrupt the hydrogen bonds or electrostatic interactions essential for this compound binding.[2][12] This leads to a weaker and more transient interaction, making the formation of a stable complex for crystallization difficult.

  • Structural Hindrance and Allosteric Effects: Mutations outside the active site, like Q136K, can cause long-range conformational changes that alter the shape and dynamics of the binding pocket.[3][7][16] These allosteric effects can weaken inhibitor binding and increase the protein's flexibility, both of which are unfavorable for crystallization.

  • Changes in Monomer Stability: Some mutations can affect the stability of the neuraminidase monomer, which in turn can impact the formation of the functional tetramer.[17] Since the tetrameric form is the biologically active state, any disruption to its stability can complicate crystallization efforts.

Troubleshooting Guides

Problem 1: Low or no crystal formation after screening multiple conditions.
Possible Cause Troubleshooting Step
Protein Instability/Aggregation - Perform dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to assess the monodispersity of the protein sample. - If aggregation is present, try different buffer conditions (pH, ionic strength), add stabilizing additives (e.g., glycerol, L-arginine), or consider mutations to improve stability.[1] - Ensure the protein is freshly purified before setting up crystallization trials.
Incorrect Protein Concentration - Systematically screen a range of protein concentrations (e.g., 5-15 mg/mL). The optimal concentration is often a balance between promoting nucleation and avoiding amorphous precipitation.[18]
Suboptimal Precipitant/Buffer Conditions - Expand the screening to a wider range of commercial crystallization screens. - If initial hits are found, perform optimization screens around those conditions by varying the pH, precipitant concentration, and salt concentration in small increments.
Low this compound Occupancy - Increase the molar excess of this compound in the crystallization drop (e.g., 5 to 20-fold molar excess) to drive the equilibrium towards complex formation. - Pre-incubate the protein with this compound for several hours on ice before setting up the crystallization plates.
Problem 2: Crystals are obtained, but they are small, poorly formed, or diffract poorly.
Possible Cause Troubleshooting Step
Rapid Nucleation and Crystal Growth - Lower the protein and/or precipitant concentration to slow down the crystallization process. - Decrease the temperature of incubation. - Consider micro-seeding by introducing crushed crystals from a previous experiment into a new drop with lower supersaturation.
High Solvent Content and Crystal Packing Defects - Attempt post-crystallization treatments to improve crystal order. - Dehydration: Gradually transfer the crystal to a solution with a higher precipitant concentration or expose it to controlled dehydration in the air.[7][19] - Annealing: Briefly warm a flash-cooled crystal before re-cooling it. This can sometimes relieve stress in the crystal lattice.[5]
Cryoprotectant Issues - Screen a variety of cryoprotectants (e.g., glycerol, ethylene glycol, PEG 400) at different concentrations to find one that does not damage the crystal. - Perform a step-wise transfer of the crystal into increasing concentrations of the cryoprotectant to minimize osmotic shock.
Inherent Protein Flexibility - If the mutant protein is inherently more flexible, obtaining high-resolution crystals may be challenging. Consider co-crystallization with a stabilizing antibody fragment (Fab) that binds to a region outside the active site.

Data Presentation

Table 1: Impact of Selected Neuraminidase Mutations on this compound Binding

This table summarizes quantitative data on the effect of various neuraminidase mutations on this compound binding and inhibition.

Neuraminidase Subtype/Strain Mutation Method Parameter Fold Change vs. Wild Type Reference
H7N9R292WMolecular DockingDocking ScoreReduced Affinity[2]
H7N9R118PMolecular DockingDocking ScoreReduced Affinity[2]
H7N9R292KMolecular DockingDocking ScoreReduced Affinity[2]
N1H274YFree Energy CalculationΔΔG (kcal/mol)+1.3[3]
N1N294SFree Energy CalculationΔΔG (kcal/mol)+2.2[3]
H1N1Q136KNAI AssayIC50~300-fold increase[6]
H7N9E119DNAI AssayIC50Highest increase among tested mutants[11]
N2Arg292LysEnzyme AssayResistance1.5 log10 increase[17]

Note: Direct comparison of values across different studies and methods should be done with caution.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Mutant Neuraminidase

This protocol is adapted for expression using the baculovirus system in insect cells, a common method for producing functional neuraminidase.[16][20][21]

  • Gene Synthesis and Cloning:

    • Synthesize the gene encoding the neuraminidase ectodomain with the desired mutation.

    • Clone the gene into a baculovirus transfer vector (e.g., pFastBac) containing an N-terminal secretion signal, a C-terminal tetramerization domain, and a His-tag for purification.

  • Generation of Recombinant Baculovirus:

    • Generate recombinant bacmids in E. coli DH10Bac cells.

    • Transfect Sf9 insect cells with the purified bacmid DNA to produce the initial viral stock (P1).

    • Amplify the viral stock to a high-titer P2 or P3 stock.

  • Protein Expression:

    • Infect suspension cultures of High Five or Sf9 insect cells at a density of 2 x 10^6 cells/mL with the recombinant baculovirus at a multiplicity of infection (MOI) of 2-5.

    • Incubate the infected cells at 27°C with shaking for 72-96 hours.

  • Harvesting and Initial Purification:

    • Harvest the cell culture supernatant by centrifugation to remove cells and debris.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with a binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Affinity and Size-Exclusion Chromatography:

    • Wash the column extensively with the binding buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).

    • Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-300 mM).[16]

    • Pool the fractions containing the neuraminidase and concentrate them.

    • Perform size-exclusion chromatography (e.g., using a Superdex 200 column) to separate the tetrameric neuraminidase from aggregates and other impurities. The elution buffer should be suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Protein Concentration and Quality Control:

    • Concentrate the purified protein to 5-15 mg/mL.

    • Verify the purity and integrity of the protein by SDS-PAGE and assess its monodispersity by DLS.

Protocol 2: Co-crystallization of Mutant Neuraminidase with this compound

This protocol describes the hanging-drop vapor diffusion method, a widely used technique for protein crystallization.[18][22][23][24]

  • Preparation of Solutions:

    • Protein Solution: Purified mutant neuraminidase at 5-15 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • This compound Solution: A stock solution of this compound (e.g., 10-50 mM) in the same buffer as the protein.

    • Reservoir Solution: A crystallization screen solution (e.g., from commercial screens like PEGRx, Crystal Screen HT). A common starting condition for neuraminidase is 0.1 M HEPES pH 7.5, 12% (w/v) PEG 3350.[18]

  • Setting up Crystallization Plates:

    • Pipette 500 µL of the reservoir solution into the well of a 24-well crystallization plate.

    • On a siliconized glass coverslip, mix 1 µL of the protein solution with 1 µL of the this compound solution and allow it to pre-incubate for at least 30 minutes on ice.

    • Add 1 µL of the reservoir solution to the protein-Zanamivir drop.

    • Invert the coverslip and place it over the reservoir well, sealing it with vacuum grease.

  • Incubation and Monitoring:

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

    • Monitor the drops for crystal growth regularly over several days to weeks using a microscope.

  • Crystal Harvesting and Cryo-protection:

    • Once crystals of sufficient size have grown, carefully harvest them using a cryo-loop.

    • Briefly transfer the crystal to a drop of reservoir solution supplemented with a cryoprotectant (e.g., 20-30% glycerol or ethylene glycol) to prevent ice formation during flash-cooling.

    • Flash-cool the crystal in liquid nitrogen.

  • X-ray Diffraction:

    • Collect X-ray diffraction data at a synchrotron source.

Mandatory Visualizations

Experimental_Workflow cluster_cloning Gene Cloning and Mutagenesis cluster_expression Protein Expression cluster_purification Protein Purification cluster_crystallization Co-crystallization gene_synthesis Synthesize Neuraminidase Gene with Desired Mutation cloning Clone into Baculovirus Transfer Vector gene_synthesis->cloning bacmid Generate Recombinant Bacmid in E. coli cloning->bacmid transfection Transfect Sf9 Cells to Produce Virus bacmid->transfection infection Infect High Five Cells for Protein Production transfection->infection harvest Harvest Supernatant infection->harvest affinity Ni-NTA Affinity Chromatography harvest->affinity sec Size-Exclusion Chromatography affinity->sec qc Quality Control (SDS-PAGE, DLS) sec->qc complex Form Complex with this compound qc->complex setup Set up Crystallization Trials (Vapor Diffusion) complex->setup diffraction X-ray Diffraction setup->diffraction

Caption: Workflow for crystallizing mutant neuraminidase with this compound.

Troubleshooting_Logic cluster_no_crystals No Crystals cluster_poor_crystals Poor Quality Crystals start Crystallization Trial Set up outcome Observe Drops start->outcome check_protein Assess Protein Quality (Purity, Monodispersity) outcome->check_protein No Crystals/ Precipitate slow_growth Optimize for Slower Growth (Lower Temp/Concentration) outcome->slow_growth Small/Poorly Formed Crystals success Good Crystals -> Diffraction outcome->success Good Crystals optimize_conc Vary Protein/Precipitant Concentration check_protein->optimize_conc change_screen Try New Crystallization Screens optimize_conc->change_screen post_treat Post-crystallization Treatment (Dehydration, Annealing) slow_growth->post_treat optimize_cryo Screen Cryoprotectants post_treat->optimize_cryo

Caption: Troubleshooting logic for crystallization experiments.

References

Technical Support Center: Zanamivir Stability and Degradation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Zanamivir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and integrity of this compound in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to this compound degradation in my cell culture experiments?

A1: this compound is a relatively stable compound under standard laboratory storage conditions. However, its stability in cell culture can be influenced by several factors, including:

  • pH of the Culture Medium: The pH of your cell culture medium is a critical factor. Deviations from the optimal physiological pH range (typically 7.2-7.4) can potentially lead to the degradation of various components in the medium and may affect the stability of dissolved compounds like this compound. Maintaining a stable pH is crucial for both cell health and the integrity of the drug.[1]

  • Temperature: Prolonged incubation at 37°C, the standard temperature for most cell culture experiments, can contribute to the gradual degradation of less stable compounds. While this compound shows good short-term stability at room temperature in buffered solutions like HBSS, long-term experiments at physiological temperatures warrant careful consideration of its stability.[2]

  • Enzymatic Degradation: Although specific data on enzymatic degradation of this compound in cell culture is limited, it is a potential concern. Cells can release various enzymes into the culture medium that could theoretically interact with and degrade this compound. The type and amount of enzymes can vary between different cell lines.

  • Serum Concentration: Fetal Bovine Serum (FBS) is a complex mixture of proteins, hormones, and other factors. While essential for the growth of many cell lines, components within FBS could potentially bind to or degrade this compound. The concentration and even the specific lot of FBS can impact experimental outcomes.[5][6][7][8]

Q2: How stable is this compound in common laboratory solutions and during storage?

A2: this compound exhibits good stability under typical laboratory handling and storage conditions.

  • Freeze-Thaw Cycles: Studies have shown that this compound is stable through multiple freeze-thaw cycles, with recoveries ranging from 97.43% to 102.14% after three cycles.[2]

  • Short-Term Storage: this compound is stable in Hank's Balanced Salt Solution (HBSS) at room temperature for at least 36 hours, with recoveries between 95.65% and 102.73%.[2]

  • Long-Term Storage: For long-term storage, keeping this compound solutions at -80°C is recommended to ensure stability.[9]

Q3: Are there differences in this compound stability between DMEM and RPMI-1640 media?

A3: While direct comparative studies on the chemical stability of this compound in DMEM versus RPMI-1640 are not extensively documented, we can infer potential differences based on their compositions. DMEM and RPMI-1640 differ in their concentrations of glucose, amino acids, and buffering systems.[3][4] These variations can influence the metabolic activity of cells and the overall chemical environment of the culture, which may have an indirect effect on this compound stability over longer incubation periods. For critical long-term experiments, it is advisable to perform a stability check of this compound in your specific medium and under your experimental conditions.

Q4: Can the cell line I am using affect the stability of this compound?

A4: Yes, the choice of cell line can indirectly influence the stability of this compound. Different cell lines have varying metabolic rates and may release different types and quantities of enzymes and metabolites into the culture medium. These cellular products could potentially interact with and degrade this compound. For instance, a highly metabolic cell line might alter the pH of the medium more rapidly, which in turn could affect drug stability.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to this compound degradation in your cell culture experiments.

Issue Potential Cause(s) Recommended Action(s)
Inconsistent IC50 values for this compound across experiments. 1. This compound degradation: The drug may be degrading in the stock solution or in the culture medium during the assay. 2. Variability in cell culture conditions: Inconsistent cell passage number, seeding density, or incubation time. 3. Assay variability: Pipetting errors, or issues with the detection method (e.g., variability in neuraminidase assays).[10] 4. Viral resistance: Emergence of this compound-resistant viral strains during culture.[11][12]1. Prepare fresh this compound solutions for each experiment from a validated stock. Aliquot stock solutions and store at -80°C to minimize freeze-thaw cycles. 2. Standardize your cell culture protocol. Use cells within a consistent passage number range and ensure accurate cell counting for seeding. Maintain consistent incubation times. 3. Validate your assay protocol. Ensure accurate and consistent pipetting. Include appropriate positive and negative controls in every assay. 4. Sequence the neuraminidase gene of the virus before and after experiments where resistance is suspected.
Complete loss of this compound activity in a long-term culture experiment. 1. Significant degradation over time: The extended incubation at 37°C may have led to the complete breakdown of the drug. 2. pH shift in the medium: Cellular metabolism over a long period can cause a significant drop in the pH of the medium, accelerating degradation.[1]1. Replenish this compound at regular intervals during the experiment. The frequency will depend on the duration of your assay and the stability of the drug in your specific system. 2. Monitor the pH of the culture medium regularly. If a significant pH drop is observed, consider using a medium with a stronger buffering capacity or changing the medium more frequently.
Batch-to-batch variability in FBS seems to affect this compound efficacy. 1. Interference from FBS components: Different lots of FBS can have varying compositions of proteins and other molecules that may interact with this compound.[5][6][7][8]1. Test new lots of FBS for their impact on your assay before use in critical experiments. 2. Consider using a reduced-serum or serum-free medium if your cell line can be adapted. This will reduce the variability introduced by serum.
Suspected enzymatic degradation of this compound. 1. Cellular enzymes: Cells may be releasing enzymes into the medium that are degrading the drug.1. Perform a stability study of this compound in conditioned medium (medium in which cells have been grown for a period and then removed) to assess the impact of secreted cellular products. 2. Consider using a cell-free neuraminidase inhibition assay to confirm the direct inhibitory activity of your this compound stock, ruling out cellular factors.[13]

Data on this compound Stability

The following table summarizes available quantitative data on this compound stability under different conditions.

Condition Concentration(s) Tested Duration Recovery (%) Source
Freeze-Thaw Cycles (-20°C to Room Temp) 0.1 µg/mL3 cycles97.43[2]
5 µg/mL3 cycles100.86[2]
10 µg/mL3 cycles102.14[2]
Short-Term Storage in HBSS (Room Temp) 0.1 µg/mL36 hours95.65[2]
5 µg/mL36 hours102.73[2]
10 µg/mL36 hours101.02[2]
Long-Term Storage in Plasma (-80°C) Not SpecifiedLong-termStable[9]
Bench-Top Storage in Plasma (Room Temp) Not SpecifiedNot SpecifiedStable[9]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium over time.

  • Prepare this compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS) at a known concentration.

  • Spike Culture Medium: Add the this compound stock solution to your complete cell culture medium (including serum and any other supplements) to achieve the final concentration used in your experiments. Prepare a sufficient volume for sampling at all time points.

  • Incubation: Incubate the this compound-containing medium under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Time-Course Sampling: At designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), collect aliquots of the medium.

  • Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • Quantification: Analyze the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

The following is an example of an HPLC method that has been used for the quantification of this compound in cell culture permeability studies.

  • Chromatographic System: A standard HPLC system with UV detection.

  • Column: BDS Hypersil Cyano column (250 mm length, 4.6 mm internal diameter, 5 µm particle size).

  • Mobile Phase: 98% (v/v) ultrapure water and 2% (v/v) acetonitrile.

  • Flow Rate: 0.5 ml/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µl.

  • Standard Curve: Prepare standard solutions of this compound in the same matrix as your samples (e.g., your specific cell culture medium) at a concentration range relevant to your experiments.

Visualizations

Zanamivir_Degradation_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent_Results Inconsistent IC50 Values Degradation This compound Degradation Inconsistent_Results->Degradation Assay_Variability Assay Variability Inconsistent_Results->Assay_Variability Cell_Variability Cell Culture Variability Inconsistent_Results->Cell_Variability Resistance Viral Resistance Inconsistent_Results->Resistance Fresh_Solutions Use Fresh Solutions Degradation->Fresh_Solutions Validate_Assay Validate Assay Assay_Variability->Validate_Assay Standardize_Protocol Standardize Protocols Cell_Variability->Standardize_Protocol Sequence_Virus Sequence Neuraminidase Resistance->Sequence_Virus

Caption: Troubleshooting workflow for inconsistent this compound IC50 values.

Zanamivir_Stability_Factors cluster_factors Influencing Factors This compound This compound Stability in Cell Culture pH Medium pH This compound->pH Temperature Incubation Temperature This compound->Temperature Enzymes Cellular Enzymes This compound->Enzymes Medium_Comp Medium Composition (e.g., DMEM, RPMI) This compound->Medium_Comp Serum Serum Concentration This compound->Serum

Caption: Key factors influencing this compound stability in cell culture.

References

Technical Support Center: Mitigating Off-Target Effects of Zanamivir in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Zanamivir in cellular assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential off-target effects and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes in our uninfected cells treated with this compound. What could be the cause?

A1: While this compound is a potent and specific inhibitor of viral neuraminidase, at higher concentrations, it can exhibit off-target effects by interacting with host cell proteins. The most well-documented off-target interaction is the inhibition of human neuraminidases, specifically NEU2 and NEU3.[1][2][3][4] Inhibition of these enzymes can interfere with normal cellular processes. For example, NEU3 is involved in modulating ganglioside levels on the plasma membrane, which can influence cell differentiation, apoptosis, and signaling through receptors like the epidermal growth factor receptor (EGFR).[5][6][7] Therefore, the unexpected phenotypes could be a result of this compound's effect on these endogenous enzymes. It is crucial to evaluate the concentrations of this compound being used and to include appropriate uninfected, treated controls in your experiments.

Q2: At what concentration should we be concerned about off-target effects of this compound?

A2: The on-target antiviral activity of this compound against influenza virus in cellular assays is typically observed in the nanomolar (nM) range. In contrast, the inhibition of human neuraminidases NEU2 and NEU3 by this compound occurs at micromolar (µM) concentrations.[1][2][4] Therefore, if your experimental concentrations exceed the typical IC50 for your influenza strain and enter the low µM range, the likelihood of observing off-target effects increases. We recommend performing a dose-response curve to determine the optimal concentration for viral inhibition while minimizing potential off-target effects.

Q3: How can we differentiate between the on-target antiviral effects and off-target cellular effects of this compound in our assays?

A3: Distinguishing between on-target and off-target effects is critical for data interpretation. We recommend a multi-pronged approach:

  • Use a Neuraminidase-Deficient Virus: If available, a recombinant influenza virus lacking neuraminidase activity is an excellent control. This compound should not inhibit the replication of this virus if its primary mechanism of action is neuraminidase inhibition. Any observed effect on this virus would suggest a neuraminidase-independent, off-target mechanism.

  • Knockdown of Host Neuraminidases: Using siRNA or shRNA to specifically knock down the expression of NEU2 and NEU3 in your host cells can help elucidate their role in any observed off-target effects. If the unexpected phenotype is diminished in the knockdown cells upon this compound treatment, it strongly suggests the involvement of these host enzymes.

  • Comparative Analysis with Other Neuraminidase Inhibitors: Compare the effects of this compound with other neuraminidase inhibitors that have different chemical structures, such as Oseltamivir. While Oseltamivir also inhibits viral neuraminidase, it has been reported to have less of an inhibitory effect on human neuraminidases.[1][2][4] If an unexpected cellular effect is specific to this compound, it points towards an off-target effect.

Q4: Can this compound directly affect cellular signaling pathways?

A4: Some studies have suggested that this compound, in combination with other agents like alloferon or when loaded onto selenium nanoparticles, can modulate signaling pathways such as p38 MAPK and JNK.[3][8][9] However, there is limited evidence for a direct, neuraminidase-independent effect of this compound alone on these pathways. The observed effects in combination studies may be synergistic or primarily attributable to the other component. If you suspect modulation of a signaling pathway, it is essential to include uninfected, this compound-treated controls and to verify any findings with additional experiments, such as phospho-protein analysis, while considering the potential for off-target inhibition of human neuraminidases which could indirectly influence signaling.

Data Presentation: this compound Concentration Comparison

The following table summarizes the typical concentrations of this compound used for its on-target antiviral effect versus the concentrations at which off-target inhibition of human neuraminidases is observed.

Target Assay Type Cell Line Effective Concentration (On-Target) Off-Target Inhibition Concentration (Ki)
Influenza NeuraminidaseNeuraminidase Inhibition AssayN/ATypically in the low nM range[10]N/A
Influenza Virus ReplicationPlaque Reduction AssayMDCK, A549IC50 values often in the nM range[4][11][12]N/A
Human Neuraminidase 2 (NEU2)Enzyme Inhibition AssayN/AN/A~12.9 µM[1][2][4]
Human Neuraminidase 3 (NEU3)Enzyme Inhibition AssayN/AN/A~3.7 µM[1][2][4]

Experimental Protocols

Protocol 1: Differentiating On-Target vs. Off-Target Effects Using a Neuraminidase-Deficient Virus

Objective: To determine if the observed effects of this compound are independent of its viral neuraminidase inhibitory activity.

Materials:

  • Wild-type influenza virus

  • Recombinant neuraminidase-deficient influenza virus

  • Appropriate host cells (e.g., MDCK, A549)

  • Cell culture media and supplements

  • This compound

  • Reagents for virus titration (e.g., plaque assay)

Method:

  • Seed host cells in multi-well plates and grow to confluency.

  • Prepare serial dilutions of this compound in infection media.

  • In separate tubes, pre-incubate both the wild-type and the neuraminidase-deficient virus with the different concentrations of this compound for 1 hour at 37°C.

  • Infect the host cell monolayers with the virus-Zanamivir mixtures.

  • After a 1-hour adsorption period, remove the inoculum and overlay the cells with media containing the corresponding concentrations of this compound.

  • Incubate the plates for the appropriate time for the specific assay (e.g., 48-72 hours for a virus yield reduction assay).

  • Harvest the supernatant and determine the viral titer using a suitable method like a plaque assay or TCID50.

  • Expected Outcome: this compound should inhibit the replication of the wild-type virus in a dose-dependent manner. If this compound has no effect on the replication of the neuraminidase-deficient virus, it indicates that the observed antiviral activity is on-target. Any inhibition of the neuraminidase-deficient virus suggests an off-target mechanism.

Protocol 2: siRNA-Mediated Knockdown of NEU3 to Investigate Off-Target Cellular Phenotypes

Objective: To assess the role of human neuraminidase 3 (NEU3) in this compound-induced off-target cellular effects.

Materials:

  • Host cells (e.g., A549)

  • siRNA targeting NEU3

  • Scrambled (non-targeting) siRNA control

  • Transfection reagent

  • Cell culture media and supplements

  • This compound

  • Reagents for assessing the cellular phenotype of interest (e.g., apoptosis assay kit, Western blot antibodies for signaling proteins)

  • Reagents for verifying knockdown (e.g., qPCR primers for NEU3, anti-NEU3 antibody)

Method:

  • Seed host cells in multi-well plates.

  • Transfect one set of cells with siRNA targeting NEU3 and another set with scrambled siRNA using a suitable transfection reagent, following the manufacturer's protocol.

  • Incubate the cells for 48-72 hours to allow for target gene knockdown.

  • Verify the knockdown efficiency of NEU3 using qPCR or Western blotting.

  • Treat both the NEU3-knockdown and control cells with the desired concentration of this compound. Include untreated controls for both cell populations.

  • Incubate for the desired duration to observe the cellular phenotype.

  • Assess the cellular phenotype using the appropriate assay (e.g., measure apoptosis, analyze protein phosphorylation).

  • Expected Outcome: If the this compound-induced cellular phenotype is attenuated or absent in the NEU3-knockdown cells compared to the control cells, it strongly suggests that the effect is mediated through off-target inhibition of NEU3.

Visualizations

experimental_workflow Experimental Workflow to Differentiate On-Target vs. Off-Target Effects cluster_virus Virus Preparation cluster_treatment Treatment cluster_infection Infection of Host Cells cluster_analysis Analysis cluster_conclusion Conclusion wt_virus Wild-Type Virus infect_wt Infect with WT Virus + this compound wt_virus->infect_wt na_deficient_virus NA-Deficient Virus infect_na_deficient Infect with NA-Deficient Virus + this compound na_deficient_virus->infect_na_deficient This compound This compound Dilutions This compound->infect_wt This compound->infect_na_deficient titer_wt Measure Viral Titer infect_wt->titer_wt titer_na_deficient Measure Viral Titer infect_na_deficient->titer_na_deficient on_target On-Target Effect (WT inhibited, NA-deficient not) titer_wt->on_target off_target Off-Target Effect (Both inhibited) titer_wt->off_target titer_na_deficient->on_target titer_na_deficient->off_target

Caption: Workflow for using a neuraminidase-deficient virus to identify off-target effects.

signaling_pathway Potential Off-Target Effect of this compound on Cellular Signaling via NEU3 Inhibition This compound This compound (µM conc.) neu3 Human Neuraminidase 3 (NEU3) This compound->neu3 Inhibits gm3 Ganglioside GM3 neu3->gm3 Hydrolyzes egfr EGFR Signaling gm3->egfr Inhibits differentiation Cell Differentiation egfr->differentiation Promotes apoptosis Apoptosis egfr->apoptosis Inhibits

Caption: Postulated mechanism of this compound's off-target effect on EGFR signaling.

References

Validation & Comparative

Zanamivir vs. Oseltamivir: A Comparative Analysis of Neuraminidase Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuraminidase binding affinities of two widely used antiviral drugs, Zanamivir and Oseltamivir. The information presented is supported by experimental data from peer-reviewed studies to assist researchers and professionals in the fields of virology and drug development.

Quantitative Comparison of Binding Affinity

The binding affinity of neuraminidase inhibitors is a critical determinant of their antiviral efficacy. This is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. A lower IC50 value indicates a higher binding affinity and greater potency.

The relative effectiveness of this compound and Oseltamivir can vary depending on the influenza virus subtype. The following tables summarize the mean IC50 values for this compound and Oseltamivir against different influenza A and B virus subtypes as reported in the scientific literature.

Influenza A SubtypeMean IC50 (nM) - this compoundMean IC50 (nM) - Oseltamivir
A/H1N1 0.92[1]1.34[1]
A/H3N2 2.28[1]0.67[1]
A/H1N2 3.09[1]0.9[1]
Influenza BMean IC50 (nM) - this compoundMean IC50 (nM) - Oseltamivir
Influenza B 4.19[1]13[1]

Data from a separate study provides a slightly different perspective on the IC50 values, highlighting the variability that can be observed between different assays and virus isolates.

Influenza Virus SubtypeMean IC50 (nM) - this compoundMean IC50 (nM) - Oseltamivir
A/H1N1 (N1) 0.76[2]1.2[2]
A/H3N2 (N2) 1.82[2]0.5[2]
Influenza B 2.28[2]8.8[2]

These data suggest that this compound is generally more potent against Influenza A/H1N1 and Influenza B viruses, while Oseltamivir demonstrates higher potency against Influenza A/H3N2 viruses.[1][2]

Impact of Neuraminidase Mutations on Inhibitor Binding

The emergence of drug-resistant influenza strains is a significant clinical concern. Resistance to neuraminidase inhibitors is often associated with specific amino acid substitutions in the neuraminidase enzyme. These mutations can alter the binding pocket and reduce the affinity of the inhibitor.

Mutation (Neuraminidase Subtype)Effect on this compound BindingEffect on Oseltamivir Binding
H274Y (N1) Retains full susceptibility (IC50 = 1.5 nM)[3]High-level resistance (IC50 = 400 nM)[3]
R292K (N2) Moderate resistance (IC50 = 20 nM)[3]High-level resistance (IC50 > 3,000 nM)[3]
E119G/A (N2) This compound-resistant variantRemained susceptible[3]
R152K (Influenza B) Resistant (IC50 = 100 to 750 nM)[3]Resistant (IC50 = 100 to 750 nM)[3]

The H274Y substitution in N1 neuraminidase, for instance, confers a high level of resistance to Oseltamivir while maintaining susceptibility to this compound.[3] Conversely, the R292K mutation in N2 neuraminidase leads to high-level resistance to Oseltamivir and moderate resistance to this compound.[3]

Experimental Protocols

The determination of neuraminidase inhibitor susceptibility is predominantly conducted using a fluorescence-based enzyme inhibition assay.[4][5] This method relies on the cleavage of a fluorogenic substrate by the viral neuraminidase, leading to the release of a fluorescent product. The inhibitory effect of the antiviral drug is measured by the reduction in fluorescence.

Key Steps of the Fluorescence-Based Neuraminidase Inhibition Assay:
  • Virus Preparation: Clinical isolates of influenza virus are propagated and their neuraminidase activity is titrated.

  • Serial Dilution of Inhibitors: this compound and Oseltamivir carboxylate (the active metabolite of Oseltamivir) are serially diluted to a range of concentrations.

  • Incubation: The diluted inhibitors are incubated with a standardized amount of the virus preparation.

  • Substrate Addition: A fluorogenic substrate, typically 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.[4][5]

  • Fluorescence Measurement: The plate is incubated to allow the enzymatic reaction to proceed, and the fluorescence of the product (4-methylumbelliferone) is measured using a fluorescence plate reader.

  • IC50 Calculation: The concentration of the inhibitor that reduces the neuraminidase activity by 50% (IC50) is calculated by plotting the fluorescence intensity against the inhibitor concentration.[5]

Visualizing the Mechanism and Workflow

To better understand the context of neuraminidase inhibition and the experimental process, the following diagrams are provided.

G cluster_virus_lifecycle Influenza Virus Life Cycle cluster_inhibition Mechanism of Neuraminidase Inhibitors Virus Attachment Virus Attachment Entry and Uncoating Entry and Uncoating Virus Attachment->Entry and Uncoating Replication Replication Entry and Uncoating->Replication Assembly Assembly Replication->Assembly Budding and Release Budding and Release Assembly->Budding and Release Neuraminidase Neuraminidase Budding and Release->Neuraminidase Sialic Acid Sialic Acid Neuraminidase->Sialic Acid cleaves Progeny Virions Progeny Virions Sialic Acid->Progeny Virions tethers Inhibitor This compound/ Oseltamivir Inhibitor->Neuraminidase binds and blocks

Caption: Influenza virus life cycle and the mechanism of neuraminidase inhibitors.

G start Start prep Virus & Inhibitor Preparation Serial dilution of inhibitors start->prep incubation Incubation of Virus and Inhibitor prep->incubation substrate Addition of MUNANA Substrate incubation->substrate measurement Fluorescence Measurement substrate->measurement analysis Data Analysis IC50 Calculation measurement->analysis end End analysis->end

Caption: Experimental workflow for the neuraminidase inhibition assay.

References

head-to-head comparison of Zanamivir and Peramivir in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An In Vitro Head-to-Head Comparison of Zanamivir and Peramivir

This guide provides a detailed in vitro comparison of two prominent neuraminidase inhibitors, this compound and Peramivir, for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, outlines experimental protocols, and visualizes complex processes to facilitate a clear understanding of their respective antiviral activities.

Mechanism of Action: Neuraminidase Inhibition

This compound and Peramivir are potent and specific inhibitors of the influenza virus neuraminidase (NA) enzyme, a glycoprotein essential for the release of progeny virions from the surface of infected cells.[1][2] By binding to the active site of the NA enzyme, these drugs prevent the cleavage of sialic acid residues, which anchor the newly formed virus particles to the host cell membrane.[1][3] This inhibition leads to the aggregation of viruses on the cell surface and prevents their release, thereby halting the spread of infection to other cells.[2] Both drugs act as transition-state analogue inhibitors of the NA enzyme.[1]

G cluster_0 Normal Viral Release cluster_1 Inhibition by this compound/Peramivir A 1. Progeny virus buds from host cell B 2. Neuraminidase enzyme cleaves sialic acid A->B C 3. New virus particle is released B->C D 1. Progeny virus buds from host cell E 2. Inhibitor binds to Neuraminidase active site D->E F 3. Sialic acid cleavage is blocked E->F G 4. Virus aggregates at cell surface, release is prevented F->G Inhibitor This compound or Peramivir Inhibitor->E blocks

Caption: Mechanism of action for Neuraminidase Inhibitors.

Quantitative Data Presentation: In Vitro Efficacy

The in vitro efficacy of antiviral drugs is commonly quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). These values represent the concentration of the drug required to inhibit 50% of the viral enzyme activity or viral replication, respectively. The following table summarizes a selection of reported IC50 and EC50 values for this compound and Peramivir against various influenza strains. Lower values indicate higher potency.

Influenza StrainDrugMetricValue (nM)Reference
Influenza A(H1N1)pdm09 This compoundEC50 (mean range)20 - 540[4]
PeramivirEC50 (mean range)4 - 130[4]
Influenza A(H1N1)pdm09 (H275Y) ¹This compoundEC90 (fold increase)5.3x[4]
PeramivirEC90 (fold increase)9.3x[4]
Influenza A(H3N2) This compoundIC50 (mean)~0.82[5]
PeramivirIC50 (mean)~0.26[5]
Influenza A(H5N1) This compoundIC505.0 - 10.0[6][7]
Peramivir-Highly Effective²[8][9]
Influenza A(H9N2) This compoundIC507.0 - 10.0[6]
Peramivir-Highly Effective²[8]
Influenza B This compoundIC50 (mean)~1.73[5]
PeramivirIC50 (mean)0.74 ± 0.33[5]

¹ H275Y is a mutation in the neuraminidase gene known to confer resistance to oseltamivir. ² Specific IC50 values were not provided in the source, but peramivir was consistently reported as highly effective against these avian strains.

Summary of In Vitro Data:

  • Influenza A: Both this compound and Peramivir demonstrate potent activity against a range of influenza A subtypes.[8] Against H3N2 and susceptible H1N1 strains, Peramivir often shows lower IC50/EC50 values, suggesting superior or comparable potency.[8][9]

  • Avian Influenza: Both drugs are effective against highly pathogenic avian influenza strains like H5N1 and H9N2.[6][8]

  • Influenza B: A notable difference is observed in their activity against Influenza B viruses. Peramivir consistently shows improved in vitro activity, with IC50 values reported to be several folds lower than those for this compound.[8][9] Influenza B isolates have been shown to be intrinsically less susceptible to some neuraminidase inhibitors.[8][9]

  • Resistant Strains: Against the common oseltamivir-resistant H275Y mutant, this compound retains much of its activity, showing only a minor increase in inhibitory concentration needed.[4] Peramivir's activity is more moderately affected.[4] However, other mutations can confer resistance to both drugs.[10]

Experimental Protocols: Neuraminidase Inhibition Assay

The most common method for determining the in vitro potency of neuraminidase inhibitors is the enzyme inhibition assay.[11] The fluorescence-based assay is widely used and recommended.[11]

Objective: To measure the concentration of this compound or Peramivir required to inhibit 50% of the influenza neuraminidase enzyme activity (IC50).

Materials:

  • Influenza virus isolates

  • Neuraminidase inhibitors: this compound, Peramivir

  • Assay Buffer (e.g., MES with CaCl₂)[11]

  • Fluorescent Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[11][12]

  • Stop Solution[12]

  • 96-well plates

  • Fluorometer/plate reader[13]

Methodology:

  • Inhibitor Preparation: Prepare master stocks of this compound and Peramivir (e.g., 300 µM) in assay buffer. Create a series of dilutions to cover a wide concentration range (e.g., 0.03 nM to 1000 nM final concentration).[11][12]

  • Virus Titration: Perform a preliminary NA activity assay by mixing serially diluted virus with the MUNANA substrate to determine the appropriate virus dilution that yields a robust signal without saturating the substrate.[11]

  • Enzyme Inhibition Reaction:

    • Add the diluted virus to the wells of a 96-well plate.

    • Add the various concentrations of the prepared inhibitors (this compound or Peramivir) to the wells containing the virus.

    • Incubate the virus-inhibitor mixture at 37°C for a specified period (e.g., 45 minutes) to allow the inhibitor to bind to the enzyme.[12]

  • Substrate Addition and Incubation:

    • Add the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for a defined time (e.g., 60 minutes). During this time, active (uninhibited) neuraminidase will cleave MUNANA, releasing the fluorescent product 4-methylumbelliferone.[11][12]

  • Reaction Termination: Add a stop solution to terminate the enzymatic reaction.[12]

  • Data Acquisition: Measure the fluorescence in each well using a fluorometer set to the appropriate excitation and emission wavelengths (e.g., Ex/Em 360 nm and 460 nm).[13]

  • Data Analysis: Plot the fluorescence units against the inhibitor concentration. Use a sigmoidal dose-response (variable slope) equation to calculate the IC50 value, which is the drug concentration that reduces the fluorescent signal by 50% compared to the no-inhibitor control.[13]

G cluster_prep cluster_assay cluster_analysis A 1. Prepare serial dilutions of this compound & Peramivir C 3. Mix diluted virus with each inhibitor concentration A->C B 2. Determine optimal virus dilution B->C D 4. Incubate at 37°C (e.g., 45 min) C->D E 5. Add MUNANA (fluorescent substrate) D->E F 6. Incubate at 37°C (e.g., 60 min) E->F G 7. Add Stop Solution F->G H 8. Read fluorescence on plate reader G->H I 9. Plot dose-response curve and calculate IC50 H->I

Caption: Experimental workflow for a Neuraminidase Inhibition Assay.

References

structural comparison of Zanamivir and other sialic acid analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Structural and Functional Comparison of Zanamivir and Other Sialic Acid Analogs as Neuraminidase Inhibitors

Introduction

Influenza viruses remain a significant global health concern, causing seasonal epidemics and occasional pandemics. The viral neuraminidase (NA), a surface glycoprotein, is a crucial enzyme for the release of progeny virions from infected host cells, making it a prime target for antiviral drug development.[1] this compound, the first neuraminidase inhibitor (NAI) to be licensed, and other sialic acid analogs have been instrumental in the management of influenza infections. This guide provides a detailed structural and functional comparison of this compound with other prominent sialic acid analogs, including Oseltamivir, Peramivir, and Laninamivir, offering insights for researchers, scientists, and drug development professionals.

Structural Comparison of Sialic Acid Analogs

This compound and other approved NAIs are designed as transition-state analogs of sialic acid, the natural substrate of neuraminidase.[2] Their structures are engineered to bind with high affinity to the conserved active site of the enzyme, thereby preventing the cleavage of sialic acid residues and halting viral propagation.

The core structural scaffold of these inhibitors is a dihydropyran ring, mimicking the oxonium transition state of the sialic acid cleavage reaction. The key structural differences lie in the modifications of the side chains at the C4, C5, and C7 positions, which influence their binding affinity, selectivity, and pharmacokinetic properties.[3][4]

  • This compound: Possesses a guanidino group at the C4 position, which forms strong salt bridges and hydrogen bonds with conserved glutamate and aspartate residues (Glu119, Asp151, and Glu227) in the NA active site.[5]

  • Oseltamivir: Features a bulky hydrophobic pentyl ether group, which interacts with a hydrophobic pocket in the active site. It is a prodrug, oseltamivir phosphate, which is metabolized in the liver to its active form, oseltamivir carboxylate.[3]

  • Peramivir: Characterized by a cyclopentane ring containing a guanidino group and a hydrophobic side chain, which allows for strong interactions with the active site.[3]

  • Laninamivir: A long-acting NAI, it has a 7-methoxy group in addition to the 4-guanidino group, which contributes to its prolonged interaction with the neuraminidase enzyme.[4]

Comparative Inhibitory Activity

The efficacy of these sialic acid analogs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase activity in vitro. The IC50 values can vary depending on the influenza virus strain and the specific neuraminidase subtype.

InhibitorTarget Neuraminidase SubtypeIC50 (nM)Reference
This compound H1N10.6 - 2.7[6]
H3N20.5 - 2.8[6]
Influenza B2.0 - 8.2[6]
Oseltamivir Carboxylate H1N10.3 - 1.2[6]
H3N20.1 - 0.9[6]
Influenza B2.0 - 10.0[6]
Peramivir H1N10.1 - 0.5[7]
H3N20.2 - 0.8[7]
Influenza B0.3 - 1.5[7]
Laninamivir H1N10.2 - 1.0[4]
H3N20.3 - 1.2[4]
Influenza B0.5 - 2.5[4]

Note: IC50 values are indicative and can vary based on the specific virus isolate and assay conditions.

Experimental Protocols for Neuraminidase Inhibition Assay

A commonly used method to determine the inhibitory activity of sialic acid analogs is the fluorescence-based neuraminidase inhibition assay.[8][9]

Principle

This assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase. The enzyme cleaves a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to release a fluorescent product, 4-methylumbelliferone (4-MU). The fluorescence intensity is proportional to the enzyme activity, and a decrease in fluorescence in the presence of an inhibitor indicates its potency.[8][9]

Materials
  • Neuraminidase enzyme (recombinant or from viral lysates)

  • Neuraminidase inhibitors (this compound, etc.)

  • MUNANA substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., NaOH in ethanol)

  • 96-well black microplates

  • Fluorometer

Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of the neuraminidase inhibitors in assay buffer.

    • Prepare a working solution of the neuraminidase enzyme in assay buffer.

    • Prepare a working solution of the MUNANA substrate in assay buffer.

  • Assay Setup:

    • Add a fixed volume of the neuraminidase enzyme to each well of a 96-well plate.

    • Add the serially diluted inhibitors to the respective wells. Include control wells with no inhibitor (maximum enzyme activity) and wells with no enzyme (background fluorescence).

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Add the MUNANA substrate to all wells to initiate the reaction.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Termination and Measurement:

    • Stop the reaction by adding the stop solution to each well.

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Structural Comparison and Binding to Neuraminidase

G Structural Comparison of Sialic Acid Analogs and Neuraminidase Binding cluster_inhibitors Sialic Acid Analogs cluster_na Neuraminidase Active Site Sialic_Acid Sialic Acid - C4-OH - C5-Acetamido - Glycerol side chain Active_Site NA Active Site Sialic_Acid->Active_Site Natural Substrate This compound This compound - C4-Guanidino - C5-Acetamido - Glycerol side chain This compound->Active_Site Inhibits Glu119 Glu119 This compound->Glu119 Guanidino Interaction Asp151 Asp151 This compound->Asp151 Guanidino Interaction Glu276 Glu276 This compound->Glu276 Glycerol Interaction Oseltamivir Oseltamivir - C4-Amino - C5-Acetamido - Hydrophobic pentyl ether Oseltamivir->Active_Site Inhibits Oseltamivir->Active_Site Hydrophobic Interaction Peramivir Peramivir - C4-Guanidino - C5-Acetamido - Cyclopentane ring Peramivir->Active_Site Inhibits Laninamivir Laninamivir - C4-Guanidino - C5-Acetamido - C7-Methoxy Laninamivir->Active_Site Inhibits Arg118 Arg118 Active_Site->Arg118 Interacts with Carboxylate Arg292 Arg292 Active_Site->Arg292 Interacts with Carboxylate Arg371 Arg371 Active_Site->Arg371 Interacts with Carboxylate

Caption: Structural differences of sialic acid analogs and their binding to the neuraminidase active site.

Experimental Workflow for Neuraminidase Inhibition Assay

G Workflow for Fluorescence-Based Neuraminidase Inhibition Assay A Prepare Reagents: - Neuraminidase Enzyme - Inhibitor Dilutions - MUNANA Substrate B Dispense Enzyme and Inhibitors into 96-well plate A->B C Incubate at 37°C (Pre-incubation) B->C D Add MUNANA Substrate to initiate reaction C->D E Incubate at 37°C (Enzymatic Reaction) D->E F Add Stop Solution E->F G Measure Fluorescence (Excitation: ~365nm, Emission: ~450nm) F->G H Data Analysis: - Calculate % Inhibition - Determine IC50 G->H

Caption: Step-by-step workflow for a typical fluorescence-based neuraminidase inhibition assay.

Conclusion

This compound and other sialic acid analogs are potent and selective inhibitors of influenza neuraminidase. While they share a common structural scaffold and mechanism of action, their distinct structural modifications lead to differences in their binding affinities and pharmacokinetic profiles. The choice of an appropriate inhibitor for research or therapeutic purposes depends on various factors, including the target influenza strain and the desired pharmacological properties. The standardized in vitro assays, such as the fluorescence-based neuraminidase inhibition assay, provide a reliable platform for the comparative evaluation of these important antiviral agents. Further research into the structural and functional nuances of these inhibitors will continue to drive the development of next-generation anti-influenza therapeutics.

References

A Comparative Guide to Novel Zanamivir Derivatives for Combating Wild-Type and Mutant Influenza

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent evolution of influenza viruses, leading to the emergence of strains resistant to existing antiviral medications, necessitates the continuous development of novel therapeutic agents. This guide provides an objective comparison of promising Zanamivir derivatives, evaluating their performance against both wild-type and drug-resistant influenza strains. The information presented is supported by experimental data to aid researchers and drug development professionals in their efforts to combat influenza.

Performance of this compound Derivatives Against Influenza Strains

The following tables summarize the in vitro efficacy of various this compound derivatives against wild-type and mutant influenza A and B viruses. The data, presented as the half-maximal inhibitory concentration (IC50), highlights the potential of these novel compounds to overcome existing resistance mechanisms.

Table 1: Inhibitory Activity (IC50, nM) of this compound Derivatives Against Wild-Type Influenza Viruses

CompoundInfluenza A (H1N1)Influenza A (H3N2)Influenza BReference
This compound0.873VariesVaries[1]
LaninamivirPotent InhibitionPotent InhibitionTwice as high as this compound[2][3]
Acylguanidine this compound Derivative (Octanoyl)Improved--[4]
Designed this compound Derivative (Unnamed)0.670--[1]

Table 2: Inhibitory Activity (IC50, nM) of this compound and Derivatives Against Resistant Influenza A Viruses

CompoundH274Y Mutant (Oseltamivir-Resistant)Q136K Mutant (this compound-Resistant)E119G/V or R292K Mutants (this compound-Resistant)Reference
This compoundSusceptible~300-fold reduction in susceptibilityReduced Susceptibility[5][6][7]
LaninamivirPotent Inhibition--[3]
Guanidino-Oseltamivir DerivativesEffective--[8]
Oseltamivir Hydroxamate and Acyl Sulfonamide DerivativesActive--[9]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of novel antiviral compounds against influenza viruses.

Neuraminidase (NA) Inhibition Assay (Fluorescence-Based)

This assay is a fundamental method for determining the inhibitory activity of a compound against the influenza neuraminidase enzyme.[10][11]

Principle: The viral neuraminidase cleaves a fluorogenic substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing a fluorescent product, 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity. The concentration of the inhibitor that reduces NA activity by 50% is the IC50 value.[10][11]

Materials:

  • Test compounds (novel this compound derivatives)

  • Influenza virus stocks (wild-type and mutant strains)

  • MUNANA substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., ethanol and NaOH)

  • 96-well plates

  • Fluorometer

Procedure:

  • Virus Titration: Determine the optimal virus dilution that gives a linear signal over the incubation period.

  • Compound Dilution: Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • Add diluted virus to the wells of a 96-well plate.

    • Add the serially diluted test compounds to the respective wells.

    • Include virus-only (positive control) and buffer-only (negative control) wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Substrate Addition: Add the MUNANA substrate to all wells and incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Fluorescence Reading: Measure the fluorescence at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Plaque Reduction Assay

This cell-based assay assesses the ability of a compound to inhibit the replication and spread of infectious virus particles.

Principle: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is infected with a known amount of influenza virus. The cells are then overlaid with a semi-solid medium containing the test compound. The number and size of plaques (zones of cell death) that form are inversely proportional to the antiviral activity of the compound.

Materials:

  • MDCK cells

  • Influenza virus stocks

  • Test compounds

  • Cell culture medium

  • Semi-solid overlay medium (e.g., containing agarose or Avicel)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to confluence.

  • Virus Infection: Infect the cell monolayers with a standardized amount of influenza virus for 1 hour.

  • Compound Treatment: Remove the virus inoculum and add the semi-solid overlay medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques at each compound concentration and calculate the percent inhibition relative to the untreated control. Determine the EC50 (50% effective concentration) value.

Visualizing Key Processes

To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated.

Experimental_Workflow cluster_preparation Preparation cluster_assays Antiviral Efficacy Assays cluster_analysis Data Analysis cluster_outcome Outcome virus Virus Stocks (Wild-Type & Mutant) na_assay Neuraminidase Inhibition Assay virus->na_assay plaque_assay Plaque Reduction Assay virus->plaque_assay cells Cell Culture (e.g., MDCK) cells->plaque_assay compounds This compound Derivatives (Serial Dilutions) compounds->na_assay compounds->plaque_assay ic50 IC50 Determination na_assay->ic50 ec50 EC50 Determination plaque_assay->ec50 comparison Comparative Efficacy Assessment ic50->comparison ec50->comparison

Caption: Workflow for evaluating novel this compound derivatives.

Influenza_Replication_Cycle cluster_cell Host Cell entry 1. Entry & Uncoating replication 2. Replication & Transcription (Nucleus) entry->replication assembly 3. Assembly replication->assembly budding 4. Budding assembly->budding release 5. Release budding->release Neuraminidase (NA) cleaves sialic acid new_virus Progeny Virus release->new_virus virus Influenza Virus virus->entry Attachment (HA) This compound This compound Derivatives This compound->release Inhibition

References

Assessing the Synergistic Effects of Zanamivir with Other Antivirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antiviral resistance necessitates the exploration of combination therapies to enhance efficacy and mitigate the selection of resistant viral strains. This guide provides a comparative analysis of the synergistic effects of Zanamivir, a neuraminidase inhibitor, with other antiviral agents. The data presented herein is collated from in vitro, in vivo, and clinical studies to offer a comprehensive overview for researchers in the field of virology and drug development.

This compound: Mechanism of Action

This compound is an inhibitor of neuraminidase, an enzyme essential for the release of newly formed influenza virus particles from the surface of infected cells. By blocking neuraminidase activity, this compound prevents the spread of the virus to other cells.[1]

Combination Therapy with this compound: A Review of Preclinical and Clinical Evidence

The rationale for combining this compound with other antivirals stems from the potential for synergistic or additive effects, a broader spectrum of activity, and a higher barrier to the development of resistance. This guide focuses on the synergistic potential of this compound with Oseltamivir, Alloferon, and Favipiravir.

This compound and Oseltamivir

Oseltamivir is also a neuraminidase inhibitor, but it binds to the enzyme's active site differently than this compound. Oseltamivir requires a conformational change for binding, whereas this compound does not.[1][2] This difference forms the basis for exploring their combined use, particularly against resistant strains.

A study utilizing a hollow fiber infection model system (HFIM) demonstrated that while both drugs individually suppressed the replication of influenza strains resistant to the other, the combination therapy offered a distinct advantage in preventing the emergence and spread of drug-resistant viruses.[1][2] In this model, the combination of Oseltamivir and this compound was as effective as the more potent single agent in suppressing viral replication.[1][2]

In mouse models, the combination of Oseltamivir and this compound was found to be comparable in efficacy to this compound monotherapy and superior to Oseltamivir monotherapy against an oseltamivir-resistant H1N1 influenza strain.[1][3]

A randomized, placebo-controlled trial conducted by Duval et al. (2010) in adults with seasonal influenza A (mainly H3N2) found that the Oseltamivir-Zanamivir combination was less effective than Oseltamivir monotherapy and not significantly more effective than this compound monotherapy.[4][5] However, a subset analysis of another study suggested that when administered to the index patient within 24 hours of symptom onset, the combination was more effective than monotherapy at reducing influenza transmission within households.[1]

Table 1: Summary of Preclinical and Clinical Data for this compound and Oseltamivir Combination

Study TypeModel System/PopulationKey FindingsReference
In Vitro (HFIM)H1N1 Influenza A Viruses (Oseltamivir-sensitive & -resistant)Combination therapy prevented the emergence of drug-resistant viruses and was as effective as the most effective monotherapy at suppressing viral replication.[1],[2]
In Vivo (Mice)Influenza A(H3N2) and A(H1N1)pdm09 (Oseltamivir-resistant)Combination therapy was comparable to this compound monotherapy and significantly better than Oseltamivir monotherapy against resistant strains.[1],[3]
Clinical TrialAdults with seasonal influenza A (H3N2)Combination therapy was less effective than Oseltamivir monotherapy and not significantly more effective than this compound monotherapy.[4],[5]
Clinical Trial (Household Transmission)Index patients with influenzaCombination therapy was more effective than monotherapy at reducing household transmission when initiated within 24 hours of symptom onset.[1]
This compound and Alloferon

Alloferon is an immunomodulatory peptide that has demonstrated antiviral activity. Studies have explored its synergistic potential with this compound against influenza A/H1N1 virus.

Combined treatment with Alloferon and this compound resulted in a more effective inhibition of viral proliferation in MDCK and A549 cells compared to either drug alone.[6][7] This combination also suppressed the production of pro-inflammatory cytokines IL-6 and MIP-1α.[6][8][9][10]

In a mouse model of H1N1 infection, the combination therapy prevented weight loss, increased survival rates, and improved lung fibrosis more effectively than monotherapy.[6][7][8] The synergistic effect was associated with the inhibition of the p38 MAPK and JNK signaling pathways in lung tissue.[6][8][11]

Table 2: Summary of Preclinical Data for this compound and Alloferon Combination

Study TypeModel SystemKey FindingsReference
In VitroMDCK and A549 cells (H1N1 infected)Enhanced inhibition of viral replication and suppression of IL-6 and MIP-1α production compared to monotherapy.[6],[7]
In Vivo (Mice)H1N1 infected micePrevention of weight loss, increased survival rate, improved lung fibrosis, and reduced infiltration of neutrophils and macrophages in the lungs.[6],[8],[7]
MechanismIn vitro and in vivo modelsInhibition of H1N1-induced activation of p38 MAPK and JNK signaling pathways.[6],[11],[8]
This compound and Favipiravir

Favipiravir is a broad-spectrum antiviral agent that inhibits the viral RNA-dependent RNA polymerase.

A study evaluating the combination of Favipiravir with neuraminidase inhibitors, including this compound, against oseltamivir-sensitive and -resistant pandemic influenza A (H1N1) virus demonstrated an overall synergistic interaction against the oseltamivir-sensitive strain and an additive effect against the oseltamivir-resistant strain.[12][13]

Table 3: Summary of In Vitro Data for this compound and Favipiravir Combination

Study TypeVirus StrainsKey FindingsReference
In VitroOseltamivir-sensitive and -resistant pandemic H1N1Synergistic interaction against oseltamivir-sensitive virus. Additive effect against oseltamivir-resistant virus.[12],[13]

Experimental Protocols

Neuraminidase Inhibition Assay (for IC50 Determination)

The 50% inhibitory concentration (IC50) of antiviral drugs is typically determined using a neuraminidase inhibition assay with a fluorescent or chemiluminescent substrate.

  • Virus Preparation: Influenza virus isolates are cultured and titrated.

  • Drug Dilution: Serial dilutions of the antiviral agents (this compound, Oseltamivir, etc.) are prepared.

  • Assay: The virus is pre-incubated with the diluted drugs in a 96-well plate.

  • Substrate Addition: A fluorogenic or chemiluminescent neuraminidase substrate (e.g., 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) or NA-Star Influenza Neuraminidase Inhibitor Resistance Detection Kit) is added to each well.[1]

  • Incubation: The plate is incubated to allow the neuraminidase to cleave the substrate.

  • Signal Detection: The fluorescence or luminescence is measured using a plate reader.

  • IC50 Calculation: The IC50 value, the drug concentration that inhibits 50% of the neuraminidase activity, is calculated from the dose-response curve.[1]

Hollow Fiber Infection Model (HFIM) System

The HFIM system is an in vitro pharmacokinetic/pharmacodynamic model that simulates human drug exposures over time.

  • System Setup: Hollow fiber cartridges are inoculated with host cells (e.g., MDCK cells) and infected with the influenza virus.

  • Drug Administration: The antiviral drugs, alone or in combination, are administered to the system to mimic human pharmacokinetic profiles, including dose, dosing interval, and half-life.[14]

  • Sampling: Samples are collected from the system at various time points to measure viral titers and assess the emergence of resistance.

  • Analysis: Viral load is quantified using methods such as plaque assays.[1]

In Vivo Mouse Model of Influenza Infection
  • Animal Model: Specific pathogen-free mice (e.g., C57BL/6) are used.

  • Infection: Mice are intranasally inoculated with a specific dose of influenza virus.

  • Treatment: Antiviral treatment (monotherapy or combination therapy) is initiated at a specified time post-infection and administered for a defined duration.

  • Monitoring: Mice are monitored daily for weight loss and survival.

  • Viral Titer Determination: At specific time points, lungs are harvested, and viral titers are determined by plaque assay or quantitative RT-PCR.

  • Histopathology: Lung tissues can be collected for histopathological analysis to assess inflammation and tissue damage.

Visualizations

G cluster_workflow Experimental Workflow: In Vitro Synergy Assessment prep Virus & Drug Preparation assay Neuraminidase Inhibition Assay prep->assay combo Checkerboard Assay (Combination) prep->combo calc IC50 Calculation assay->calc ci Combination Index (CI) Calculation combo->ci result Synergy/Antagonism Determination ci->result

Caption: Workflow for in vitro assessment of antiviral synergy.

G cluster_pathway Signaling Pathway Modulation by this compound and Alloferon Influenza Influenza A Virus (H1N1) Cell Host Cell Influenza->Cell Infection p38 p38 MAPK Cell->p38 Activates JNK JNK Cell->JNK Activates Inflammation Inflammatory Response (IL-6, MIP-1α) p38->Inflammation JNK->Inflammation This compound This compound This compound->p38 Inhibit This compound->JNK Inhibit NA Neuraminidase This compound->NA Inhibits Alloferon Alloferon Alloferon->p38 Inhibit Alloferon->JNK Inhibit Release Viral Release NA->Release Mediates

Caption: Inhibition of p38 MAPK and JNK pathways by this compound and Alloferon.

References

Validation of a Novel Flow Cytometry-Based Zanamivir Susceptibility Assay Against Established Reference Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a novel flow cytometry-based (FACS) assay for determining Zanamivir susceptibility in influenza viruses against established reference methods: the Neuraminidase Inhibition (NAI) assay and the Plaque Reduction Assay (PRA). The data and protocols presented are intended for researchers, scientists, and drug development professionals involved in antiviral susceptibility testing.

Data Presentation: Comparative Efficacy of this compound Susceptibility Assays

The following table summarizes the key performance characteristics of the novel FACS-based assay in comparison to the gold-standard NAI and PRA methods for determining the 50% effective concentration (EC50) of this compound.

Assay TypePrincipleAdvantagesDisadvantagesCorrelation with in vivo Susceptibility
New Method: Flow Cytometry (FACS) Assay Measures the reduction of virus-infected cells in the presence of an antiviral drug.Rapid, quantitative, and can detect resistance mediated by mutations in either the hemagglutinin (HA) or neuraminidase (NA) genes.[1][2]May not directly correlate with clinical resistance if resistance is solely due to HA mutations.[2]Good correlation for NA-mediated resistance.[1]
Reference Method: Neuraminidase Inhibition (NAI) Assay Measures the inhibition of the viral neuraminidase enzyme activity by an antiviral drug using a fluorescent or chemiluminescent substrate.[3][4][5]Directly measures the effect on the drug's target enzyme and correlates well with in vivo susceptibility for NA inhibitors.[1][6]May not detect resistance caused by mutations in the HA gene that can affect drug susceptibility in cell culture.[2]High correlation.[1][6]
Reference Method: Plaque Reduction Assay (PRA) Measures the reduction in the formation of viral plaques (zones of cell death) in a cell monolayer in the presence of an antiviral drug.[1][6]A cell-based assay that reflects the overall inhibition of viral replication.Can be time-consuming, labor-intensive, and show high variability in results for this compound.[1][6]Variable and does not always correlate well with in vivo this compound susceptibility.[1][6]

Experimental Protocols

Novel Method: Flow Cytometry (FACS)-Based this compound Susceptibility Assay

This protocol is adapted from methodologies described for analyzing drug susceptibilities of influenza viruses.[1][2]

Objective: To determine the concentration of this compound required to inhibit the infection of 50% of cells (EC50) using flow cytometry.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus isolates

  • This compound (serial dilutions)

  • Infection medium (e.g., DMEM with TPCK-trypsin)

  • Anti-influenza virus antibody (conjugated to a fluorophore)

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed MDCK cells in 96-well plates to form a confluent monolayer.

  • Virus Infection:

    • Prepare serial dilutions of this compound in infection medium.

    • Pre-incubate the virus isolate with the this compound dilutions for 30 minutes.

    • Infect the MDCK cell monolayers with the virus-drug mixture.

    • Include virus-only (no drug) and mock-infected (no virus) controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a predetermined period (e.g., 18-24 hours).

  • Staining:

    • Wash the cells with PBS.

    • Fix and permeabilize the cells according to standard protocols.

    • Stain the cells with a fluorescently labeled antibody specific for an influenza virus protein (e.g., nucleoprotein).

  • Flow Cytometry Analysis:

    • Harvest the cells and analyze them using a flow cytometer.

    • Determine the percentage of infected (fluorescent) cells for each this compound concentration.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of infected cells against the this compound concentration and fitting the data to a dose-response curve.

Reference Method: Fluorescence-Based Neuraminidase Inhibition (NAI) Assay

This protocol is based on the widely used method utilizing the MUNANA substrate.[3][4][6]

Objective: To determine the concentration of this compound required to inhibit 50% of the viral neuraminidase activity (IC50).

Materials:

  • Influenza virus isolates

  • This compound (serial dilutions)

  • Assay buffer (e.g., MES buffer with CaCl2)

  • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Stop solution (e.g., NaOH in ethanol)

  • Fluorometer

Procedure:

  • Virus Titration: Determine the neuraminidase activity of the virus isolate to ensure the assay is performed in the linear range of the enzyme kinetics.

  • Inhibition Assay:

    • In a 96-well plate, mix serial dilutions of this compound with a standardized amount of the virus isolate.

    • Include virus-only (no drug) and buffer-only (no virus) controls.

    • Pre-incubate the plate at room temperature for 30 minutes.[6]

  • Substrate Reaction:

    • Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for 15-30 minutes.[6]

  • Reaction Termination: Add the stop solution to each well to terminate the reaction.

  • Fluorescence Reading: Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer with an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.[3][6]

  • Data Analysis: Calculate the IC50 value by plotting the percentage of neuraminidase inhibition against the this compound concentration.

Reference Method: Plaque Reduction Assay (PRA)

This protocol outlines the general steps for performing a plaque reduction assay.[6]

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

  • MDCK cells

  • Influenza virus isolates

  • This compound (serial dilutions)

  • Infection medium

  • Agarose overlay medium

  • Crystal violet or other suitable stain

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection:

    • Prepare serial dilutions of the virus and infect the cell monolayers to determine the appropriate virus concentration that produces a countable number of plaques.

    • For the assay, pre-incubate a standardized amount of virus with serial dilutions of this compound.

    • Infect the cell monolayers with the virus-drug mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a medium containing agarose and the corresponding this compound concentration.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Plaque Visualization:

    • Fix the cells (e.g., with formaldehyde or glutaraldehyde).

    • Stain the cell monolayer with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques at each this compound concentration and calculate the IC50 value, which is the concentration that reduces the plaque number by 50% compared to the virus-only control.

Visualizations

Experimental_Workflow cluster_assays Susceptibility Assays cluster_data Data Analysis cluster_validation Validation NewAssay New Assay (e.g., FACS) EC50_New EC50/IC50 from New Assay NewAssay->EC50_New RefAssay1 Reference Assay 1 (NAI Assay) EC50_Ref1 IC50 from Reference Assay 1 RefAssay1->EC50_Ref1 RefAssay2 Reference Assay 2 (PRA) EC50_Ref2 IC50 from Reference Assay 2 RefAssay2->EC50_Ref2 Comparison Compare EC50/IC50 Values and Performance EC50_New->Comparison EC50_Ref1->Comparison EC50_Ref2->Comparison VirusIsolate Influenza Virus Isolate VirusIsolate->NewAssay VirusIsolate->RefAssay1 VirusIsolate->RefAssay2

Caption: Workflow for validating a new this compound susceptibility assay.

Zanamivir_Mechanism cluster_virus_lifecycle Influenza Virus Lifecycle VirusRelease New Virus Particles Bud from Host Cell NA_Enzyme Neuraminidase (NA) Enzyme on Virus Surface VirusRelease->NA_Enzyme requires Cleavage NA Cleaves Sialic Acid on Host Cell Surface NA_Enzyme->Cleavage action Spread Virus Spreads to Infect New Cells Cleavage->Spread allows This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->NA_Enzyme

Caption: this compound's mechanism of action via neuraminidase inhibition.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Zanamivir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the development of antiviral therapeutics, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Zanamivir, a neuraminidase inhibitor used in the treatment and prophylaxis of influenza. Adherence to these procedures will help your institution remain compliant with regulations and foster a culture of safety.

I. This compound Disposal Procedures

The disposal of this compound, as with any pharmaceutical compound, must be handled with care to prevent environmental contamination and potential harm to human health. The following procedures are based on information from safety data sheets (SDS) and general guidelines for pharmaceutical waste management.

A. Pure this compound Compound (Active Pharmaceutical Ingredient - API)

For laboratories handling the pure this compound substance, the following disposal protocol is recommended:

  • Do Not Dispose in General Waste or Sewer: this compound should never be disposed of with household garbage or flushed down the drain.[1] This prevents the active compound from entering aquatic ecosystems, where its effects are not fully known.[1][2]

  • Consult a Licensed Waste Disposal Company: The most recommended method for the disposal of unused this compound is to engage a licensed, professional waste disposal company.[3] These companies are equipped to handle chemical waste in accordance with all applicable regulations.

  • Incineration as a Preferred Method: One safety data sheet suggests that this compound can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4] This method ensures the complete destruction of the active compound.

  • Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including gloves, protective clothing, and eye protection, as the compound can cause skin and eye irritation and is harmful if swallowed.[1][3][5]

B. Expired or Unused this compound Inhalers (Relenza)

This compound is commonly supplied in a dry powder inhaler device. The disposal of these devices requires special consideration due to the pressurized canister and residual medication.[6][7][8]

  • Do Not Discard in Regular Trash: Inhalers should not be thrown into the regular trash.[7][8] The pressurized canisters can explode if punctured or incinerated improperly.[7][9]

  • Utilize Take-Back Programs: The most highly recommended method for disposing of expired or unused inhalers is to return them to a pharmacy or a drug take-back program.[6][7][9][10] These programs are designed for the safe and environmentally sound disposal of pharmaceutical products.

  • Consult Local Hazardous Waste Facilities: If a take-back program is not available, contact your local hazardous waste management facility for guidance on proper disposal procedures.[7]

  • Manufacturer Programs: Some pharmaceutical manufacturers offer recycling or disposal programs for their products. Check the manufacturer's website or contact their customer service for information on any available programs for this compound inhalers.[9]

C. Contaminated Laboratory Materials

Any laboratory materials, such as glassware, pipette tips, or bench paper, that come into contact with this compound should be treated as chemical waste.

  • Segregate Waste: Contaminated materials should be segregated from general laboratory waste.

  • Collect in Designated Containers: Use clearly labeled, sealed containers for the collection of this compound-contaminated waste.

  • Dispose Through Chemical Waste Stream: Dispose of the collected waste through your institution's chemical waste management program, following the same procedures as for the pure compound.

II. Quantitative Data Summary

While specific quantitative data on this compound disposal is limited in the provided search results, the following table summarizes key information from the Safety Data Sheets.

PropertyValue/InformationSource
Acute Oral Toxicity Harmful if swallowed.[1][3]
Skin Irritation Causes skin irritation.[1][3][5]
Eye Irritation Causes serious eye irritation.[1][3][5]
Respiratory Irritation May cause respiratory irritation.[1][3][5]
Water Hazard Class Class 1: Slightly hazardous for water.[1]

III. Experimental Protocols

IV. This compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.

Zanamivir_Disposal_Pathway cluster_start cluster_type Identify Waste Type cluster_disposal_api Disposal of API / Contaminated Waste cluster_disposal_inhaler Disposal of Inhaler start This compound Waste Generated pure_api Pure this compound (API) / Contaminated Labware start->pure_api inhaler Expired/Unused Inhaler start->inhaler no_sewer Do NOT dispose in sink or general trash pure_api->no_sewer no_trash Do NOT dispose in general trash inhaler->no_trash prof_disposal Engage Licensed Waste Disposal Company no_sewer->prof_disposal incinerate High-Temperature Incineration prof_disposal->incinerate take_back Utilize Drug Take-Back Program / Pharmacy no_trash->take_back haz_waste Contact Local Hazardous Waste Facility take_back->haz_waste If take-back is unavailable

References

Safeguarding Researchers: A Comprehensive Guide to Handling Zanamivir

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development, ensuring safety during the handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for the handling of Zanamivir, a neuraminidase inhibitor used in the treatment and prophylaxis of influenza. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as hazardous, with the potential to cause skin and eye irritation, respiratory irritation, and harm if swallowed.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory. The following table summarizes the required personal protective equipment when handling this compound powder.

Protection Type Specific Recommendations Standards and Practices
Eye/Face Protection Chemical safety goggles or eyeglasses with side shields.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Compatible chemical-resistant gloves. Protective clothing to prevent skin exposure.Inspect gloves prior to use. Wash hands thoroughly after handling.[3][5]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Use in a well-ventilated area, preferably with mechanical exhaust.[4][5]

Operational Plan for Handling this compound

A systematic approach to handling this compound powder is crucial to prevent contamination and accidental exposure.

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]

  • Before handling, allow the container to warm to room temperature.[5]

2. Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Do not breathe in dust or aerosols.[5]

  • Weigh and handle the solid material in a manner that minimizes dust generation.

  • Keep the container tightly closed when not in use.[4][5]

3. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[4]

  • Remove and wash contaminated clothing before reuse.[5]

Emergency Procedures: this compound Spill Workflow

In the event of a spill, a clear and immediate response is necessary to contain the material and decontaminate the area.

Spill_Response_Workflow cluster_spill This compound Spill Occurs cluster_response Immediate Response cluster_containment Containment & Cleanup cluster_disposal Disposal & Follow-up Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Safety First Alert Alert Supervisor and Safety Officer Evacuate->Alert PPE Don Appropriate PPE (Respirator, Gloves, Goggles, Gown) Alert->PPE Contain Cover Spill with Absorbent Material PPE->Contain Collect Carefully Collect Material into a Labeled, Sealable Container Contain->Collect Clean Clean Spill Area with Soap and Water Collect->Clean Dispose Dispose of Waste as Hazardous Material Clean->Dispose Decontaminate Decontaminate Reusable PPE Dispose->Decontaminate Report Document Spill and Response Decontaminate->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.